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5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride Documentation Hub

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  • Product: 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride
  • CAS: 1351620-40-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Elucidation and Synthetic Methodology of 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole Hydrochloride

Executive Summary In modern medicinal chemistry, the strategic assembly of privileged scaffolds is essential for developing lead compounds with optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 5-Azetidin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic assembly of privileged scaffolds is essential for developing lead compounds with optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride (CAS: 1351620-40-0) represents a highly versatile building block[1]. By integrating a conformationally restricted azetidine ring with a metabolically robust 1,2,4-oxadiazole core and a lipophilic benzyl moiety, this compound serves as a critical intermediate for synthesizing receptor modulators, anti-inflammatory agents, and central nervous system (CNS) active therapeutics[2].

This guide provides an in-depth analysis of its chemical properties, the mechanistic rationale behind its structural components, and a self-validating synthetic workflow designed for high-yield laboratory production.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of this compound is the first step in predicting its behavior in biological assays and formulation matrices. Below is a consolidated quantitative profile of the molecule[1],[3].

Table 1: Quantitative Physicochemical Data
PropertyValue
IUPAC Name 5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole hydrochloride
CAS Registry Number 1351620-40-0
Molecular Formula C₁₂H₁₄ClN₃O
Molecular Weight (HCl Salt) 251.71 g/mol
Molecular Weight (Free Base) 215.25 g/mol
Physical State Solid (Powder)
GHS Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)

Mechanistic Rationale in Drug Design

Every structural motif in 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole serves a specific, calculated purpose in drug design. As an application scientist, it is crucial to understand why these specific groups are chosen over alternatives.

  • The 1,2,4-Oxadiazole Core : This heterocycle is a classic, metabolically stable bioisostere for esters and amides[2]. Unlike native amides, which are susceptible to plasma amidases, the 1,2,4-oxadiazole ring resists enzymatic hydrolysis. This causality directly translates to an extended biological half-life for the active pharmaceutical ingredient (API).

  • The Azetidine Ring : A four-membered nitrogen heterocycle provides rigid conformational restriction. By locking the basic amine into a specific geometry, the molecule suffers a lower entropic penalty upon binding to a target receptor's acidic pocket compared to acyclic aliphatic amines.

  • The Benzyl Group : Positioned at C3, this aromatic ring introduces necessary lipophilicity, enabling π−π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within hydrophobic binding clefts.

G Core 5-Azetidin-3-yl-3-benzyl- 1,2,4-oxadiazole Azetidine Azetidine Ring (Conformational Restriction) Core->Azetidine C5 substitution Oxadiazole 1,2,4-Oxadiazole Core (Metabolically Stable Bioisostere) Core->Oxadiazole Scaffold Benzyl Benzyl Group (Lipophilic/Pi-Pi Stacking) Core->Benzyl C3 substitution

Caption: Pharmacophore mapping of the 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole scaffold.

Synthetic Methodology & Experimental Workflow

The synthesis of 1,2,4-oxadiazoles typically follows the amidoxime route. This protocol is engineered to prevent premature degradation of the strained azetidine ring while ensuring complete cyclization.

Step-by-Step Protocol

Phase 1: Amidoxime Preparation

  • Action : Suspend benzyl cyanide (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol. Add sodium carbonate (0.75 eq) and reflux at 80°C for 5 hours.

  • Causality : Sodium carbonate is required to liberate the free base of hydroxylamine. Only the unprotonated hydroxylamine possesses the nucleophilicity required to attack the electrophilic nitrile carbon, forming benzyl amidoxime.

Phase 2: Amide Coupling

  • Action : Dissolve 1-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes, then add the benzyl amidoxime (1.0 eq). Stir at room temperature for 2 hours.

  • Causality : HATU rapidly converts the carboxylic acid into a highly reactive O-7-azabenzotriazol-1-yl ester. DIPEA is chosen as a sterically hindered, non-nucleophilic base to deprotonate the acid without competing for the activated ester, yielding the O-acyl amidoxime intermediate.

Phase 3: Thermal Cyclodehydration

  • Action : Dissolve the isolated O-acyl amidoxime in anhydrous toluene. Heat to 110°C for 12 hours using a Dean-Stark apparatus.

  • Causality : The formation of the 1,2,4-oxadiazole ring is a thermodynamically driven process. High heat provides the activation energy for intramolecular nucleophilic attack, while the Dean-Stark apparatus removes the water byproduct, shifting the equilibrium entirely to the cyclized product via Le Chatelier's principle.

Phase 4: Deprotection & Salt Formation

  • Action : Dissolve the Boc-protected oxadiazole in minimal dichloromethane. Add 4M HCl in 1,4-dioxane (10 eq). Stir at room temperature for 2 hours, then precipitate with cold diethyl ether.

  • Causality : The strong anhydrous acid protonates the tert-butyl carbamate, leading to the expulsion of isobutylene and carbon dioxide gases. The irreversible loss of gas drives the deprotection to 100% completion, simultaneously capturing the basic azetidine nitrogen as a stable, water-soluble hydrochloride salt[1].

Synthesis A Benzyl Cyanide + Hydroxylamine B Benzyl Amidoxime A->B Reflux, EtOH D O-Acyl Amidoxime Intermediate B->D Coupling (HATU/DIPEA) C 1-Boc-azetidine-3- carboxylic acid C->D E Boc-Protected Oxadiazole D->E Cyclization (110°C) F Final Product (HCl Salt) E->F Deprotection (HCl)

Caption: Step-by-step synthetic workflow for the 1,2,4-oxadiazole derivative.

Analytical Validation Protocol

A robust protocol must be a self-validating system . To ensure the integrity of the final product, conduct the following analytical checkpoints:

  • LC-MS Tracking :

    • Phase 3 Validation: The successful cyclization is confirmed by a mass shift of exactly -18 Da (loss of H₂O) from the O-acyl amidoxime intermediate.

    • Final Product: The final compound must exhibit a major peak at m/z 216.1 [M+H]⁺ , corresponding to the exact mass of the free base (215.25 g/mol )[3].

  • ¹H NMR (DMSO-d₆) Diagnostic Shifts :

    • The disappearance of the intense 9H singlet at ~1.4 ppm confirms complete Boc removal.

    • A broad, exchangeable signal at >9.0 ppm confirms the presence of the protonated secondary amine (NH₂⁺ Cl⁻).

    • The azetidine methine (CH) proton will appear significantly downfield (multiplet at ~4.3–4.5 ppm). Causality: This downfield shift is induced by the strong electron-withdrawing nature of the adjacent, newly formed 1,2,4-oxadiazole ring.

Handling, Safety, and Storage

According to established safety data from[1], this compound requires strict adherence to laboratory safety protocols:

  • Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

  • PPE : Handle exclusively in a well-ventilated fume hood using nitrile gloves, safety goggles, and a lab coat[1].

  • Storage : The hydrochloride salt is highly hygroscopic. It must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C to prevent moisture-induced degradation.

References

  • Title: 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride - Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review Source: Researcher.Life / Journal of Molecular Structure URL: [Link]

Sources

Exploratory

Physicochemical properties of 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole HCl

An In-Depth Technical Guide to the Physicochemical Characterization of 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole HCl This guide provides a comprehensive framework for the physicochemical characterization of 5-Azetidin-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole HCl

This guide provides a comprehensive framework for the physicochemical characterization of 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole HCl, a novel small molecule with potential therapeutic applications. The strategic assessment of physicochemical properties is a cornerstone of successful drug development, directly influencing a candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them to facilitate informed decision-making in lead optimization and preclinical development.

The 1,2,4-oxadiazole moiety is a recognized bioisostere for amide and ester groups, often incorporated into drug candidates to enhance metabolic stability and cell permeability.[4][5] The presence of a basic azetidine ring and a lipophilic benzyl group in the target molecule necessitates a thorough investigation of its solubility, pKa, lipophilicity, and stability to predict its in vivo behavior.

Core Physicochemical Properties: A Predictive Framework

The initial phase of characterizing a new chemical entity (NCE) involves measuring a set of fundamental properties that govern its pharmacokinetic behavior.[1][6] For 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole HCl, the key parameters to investigate are solubility, lipophilicity (LogD), ionization constant (pKa), chemical stability, and solid-state characteristics.

Data Summary: Target Physicochemical Profile

The following table outlines the essential physicochemical assays and provides target ranges for a viable oral drug candidate.

Physicochemical PropertyMethodConditionsTarget Value/RangeRationale
Aqueous Solubility Kinetic & ThermodynamicpH 1.2, 4.5, 6.8, 7.4> 10 µg/mLEssential for dissolution and absorption in the gastrointestinal tract.[7]
Lipophilicity (LogD) Shake-Flask or RP-HPLCpH 7.4 (Octanol/Buffer)1 - 3Balances solubility and permeability for optimal cell membrane passage.
Ionization Constant (pKa) Potentiometric Titration or UV-Vis SpectroscopyAqueous/Co-solvent7.0 - 9.0 (Azetidine)Determines the charge state of the molecule at physiological pH, affecting solubility and receptor binding.
Chemical Stability Forced Degradation (HPLC)Acid, Base, Oxidative, Thermal, Photolytic< 10% degradationEnsures shelf-life and stability during formulation and in vivo exposure.
Solid-State Properties XRPD, DSC, TGAAmbient and variable temperatureCrystalline, single polymorphImpacts solubility, stability, and manufacturability of the final drug product.[7]

Aqueous Solubility: The Gateway to Absorption

Aqueous solubility is a critical determinant of oral bioavailability.[7] For a hydrochloride salt like the target compound, solubility is expected to be pH-dependent, with higher solubility at lower pH values where the basic azetidine nitrogen is fully protonated. We must assess both kinetic and thermodynamic solubility to understand its dissolution behavior under different conditions.

Experimental Protocol: Kinetic Solubility Assessment via HPLC-UV

Causality: This high-throughput assay mimics the rapid dissolution of a compound upon administration, providing an early indication of potential absorption issues. It is a cost-effective method used for initial screening.[1]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole HCl in 100% DMSO.

  • Assay Plate Preparation: Dispense 2 µL of the stock solution into a 96-well plate.

  • Buffer Addition: Add 198 µL of aqueous buffer (pH 1.2, 4.5, 6.8, and 7.4) to each well to achieve a final compound concentration of 100 µM.

  • Incubation: Shake the plate at room temperature for 2 hours to allow for dissolution and equilibration.

  • Precipitate Removal: Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitated compound.

  • Analysis: Carefully transfer the supernatant to a new 96-well plate and analyze the concentration of the dissolved compound using a validated RP-HPLC-UV method. A standard curve is used for quantification.[8]

Self-Validation:

  • Reference Compounds: Include well-characterized high-solubility (e.g., Metoprolol) and low-solubility (e.g., Felodipine) compounds as controls.

  • DMSO Blank: A DMSO-only well is processed to ensure no interference from the vehicle.

  • Standard Curve Linearity: The calibration curve for the test compound must have an R² value > 0.99.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO AssayPlate Dispense 2 µL Stock into 96-well Plate Stock->AssayPlate AddBuffer Add 198 µL Aqueous Buffer (Various pH) AssayPlate->AddBuffer Incubate Incubate 2h with Shaking AddBuffer->Incubate Centrifuge Centrifuge to Pellet Precipitate Incubate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer HPLC Quantify via RP-HPLC-UV Transfer->HPLC Result Calculate Kinetic Solubility (µM) HPLC->Result

Caption: High-throughput kinetic solubility workflow.

Lipophilicity (LogD): Balancing Permeability and Solubility

Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment and is a key driver of membrane permeability.[6] It is measured as the distribution coefficient (LogD) at a specific pH. For our compound, the ionization state will significantly impact its LogD value.

Experimental Protocol: LogD7.4 Determination by Shake-Flask Method

Causality: This classic method directly measures the partitioning of the compound between n-octanol (mimicking lipid membranes) and an aqueous buffer at physiological pH. It is considered the gold standard for accuracy.

Methodology:

  • Solution Preparation: Prepare a 1 mg/mL solution of the compound in the aqueous phase (pH 7.4 phosphate-buffered saline).

  • Partitioning: Add an equal volume of n-octanol (pre-saturated with the aqueous buffer) to the aqueous solution in a glass vial.

  • Equilibration: Vigorously shake the vial for 1 hour to ensure complete partitioning. Allow the layers to separate by standing for 30 minutes or by centrifugation.

  • Sampling: Carefully sample both the aqueous and n-octanol layers.

  • Quantification: Determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Self-Validation:

  • Mass Balance: The total amount of compound recovered from both phases should be >95% of the initial amount.

  • Control Substance: A compound with a known LogD (e.g., propranolol) should be run in parallel to validate the experimental setup.

Ionization Constant (pKa): Understanding the Charge State

The pKa value dictates the extent of ionization of a molecule at a given pH. The azetidine ring in our compound is a secondary amine, which is expected to be basic. Knowing its pKa is crucial for predicting solubility, absorption, and potential interactions with biological targets.[1]

Experimental Protocol: pKa Determination by Potentiometric Titration

Causality: This method provides a direct measurement of the pKa by monitoring the change in pH of a solution of the compound as a titrant (acid or base) is added. It is highly accurate for compounds with sufficient solubility.

Methodology:

  • Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1 mM) in deionized water or a water/co-solvent mixture if solubility is low.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH.

  • pH Monitoring: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve (the point of half-neutralization).

Self-Validation:

  • pH Meter Calibration: The pH meter must be calibrated using at least two standard buffers (e.g., pH 4, 7, and 10) before the experiment.

  • Standard Compound: A compound with a known pKa (e.g., pyridine) should be analyzed to confirm the accuracy of the method.

Chemical Stability: Ensuring Robustness

Assessing the intrinsic stability of a drug candidate is vital to ensure it can withstand the conditions of manufacturing, storage, and the physiological environment.[8] Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Study

Causality: By subjecting the compound to harsh conditions, we can accelerate its degradation, identify the resulting degradation products, and establish a stability-indicating HPLC method that can separate the parent compound from its degradants.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution and subject it to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80 °C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to UV light (ICH Q1B guidelines) for 24 hours.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples by RP-HPLC with a photodiode array (PDA) detector.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control. The PDA detector is used to assess peak purity.

Logical Flow of Stability Assessment

G cluster_stress Forced Degradation Conditions Compound 5-Azetidin-3-yl-3-benzyl- 1,2,4-oxadiazole HCl Acid Acidic (0.1 M HCl) Compound->Acid Base Basic (0.1 M NaOH) Compound->Base Oxidative Oxidative (3% H₂O₂) Compound->Oxidative Thermal Thermal (Solid, 80°C) Compound->Thermal Photo Photolytic (UV Light) Compound->Photo Analysis Stability-Indicating RP-HPLC-PDA Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradants Determine Degradation Pathways Validate Analytical Method Analysis->Outcome

Caption: Forced degradation study workflow.

Solid-State Characterization: The Foundation of Formulation

The solid-state properties of an active pharmaceutical ingredient (API) can significantly affect its stability, solubility, and bioavailability.[7] Characterizing the crystalline form, thermal behavior, and hygroscopicity is essential for developing a robust formulation.

Key Techniques and Insights
  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystalline form (polymorph) of the API. A consistent XRPD pattern is crucial for batch-to-batch reproducibility.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and detect polymorphic transitions. A sharp melting peak is indicative of a pure, crystalline substance.

  • Thermogravimetric Analysis (TGA): TGA measures changes in weight as a function of temperature, which is useful for identifying the presence of solvates or hydrates.

  • Hygroscopicity Testing: This involves exposing the solid API to varying humidity levels to assess its tendency to absorb moisture from the atmosphere, which can impact its stability and handling properties.

By systematically applying these methodologies, researchers can build a comprehensive physicochemical profile for 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole HCl. This data-driven approach is fundamental to mitigating risks in drug development, enabling rational compound design, and accelerating the journey from discovery to clinical success.[2][3]

References

  • Di, L., & Kerns, E. H. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed, [Link]

  • Sygnature Discovery. (n.d.). Physicochemical Profiling. Sygnature Discovery, [Link]

  • Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. PubMed, [Link]

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, [Link]

  • Sugano, K. (2018). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. J-Stage, [Link]

  • Siddappa, R. B. C., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Thieme Connect, [Link]

  • PubChem. (n.d.). 5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride. PubChem, [Link]

  • Chemical Substance Information. (n.d.). 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride. Chemical Substance Information, [Link]

  • Patel, K. D., et al. (n.d.). A FACILE 1,2,4-OXADIAZOLE DERIVATIVES SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION. World Journal of Pharmacy and Pharmaceutical Sciences, [Link]

  • Google Patents. (n.d.). US7576220B2 - Method of producing 1,2,4-oxadiazole derivatives.
  • Al-Masoudi, N. A. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME NEW HETEROCYCLIC COMPOUNDS SUCH AS: OXADIAZOLE AND AZETIDINE-2-ONE. Iraqi National Journal of Chemistry, [Link]

  • Jassim, J. A. (2025). SYNTHESIS AND EVALUATION OF SOME NEW 1,2,4-OXADAZOLE DERIVATIVES AS CATALYSTS IN BARLEY CULTIVATION. Sal-Jomard Publishing, [Link]

  • Ghazei, Z. M. (2025). Synthesis and Antibacterial Evaluation of New 1,3,4-Oxadiazole Derivatives Bearing Azetidin-2-one Moiety. University of Kerbala, [Link]

Sources

Foundational

Comprehensive Technical Guide: Physicochemical Profiling of 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole Hydrochloride

Executive Summary In early-stage drug discovery and assay development, the physicochemical characterization of a lead compound dictates its trajectory through in vitro screening and in vivo pharmacokinetics. 5-Azetidin-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and assay development, the physicochemical characterization of a lead compound dictates its trajectory through in vitro screening and in vivo pharmacokinetics. 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride (CAS: 1351620-40-0) is a highly specialized building block and pharmacophore core .

As a Senior Application Scientist, I have structured this whitepaper to decode the molecular weight, stoichiometric behavior, and solubility profile of this compound. Moving beyond basic data sheets, this guide provides the causality behind its physical properties and actionable, field-proven methodologies for handling it in the laboratory.

Structural Deconstruction & Physicochemical Causality

The physicochemical behavior of this compound is not random; it is strictly governed by the interplay of its three distinct structural moieties and its salt form. Understanding these components is critical for predicting solubility and metabolic behavior.

  • The Azetidine Ring: A highly strained four-membered nitrogen heterocycle. The parent azetidine possesses a high basicity with a pKa of approximately 11.3 . In this scaffold, it acts as the primary basic center, ensuring the molecule remains protonated at physiological pH (7.4).

  • The 1,2,4-Oxadiazole Core: A planar, aromatic heterocycle frequently deployed as a metabolically stable bioisostere for esters and amides . It contributes lipophilicity and hydrogen-bond acceptor properties while slightly reducing the overall basicity of the adjacent azetidine amine through inductive electron withdrawal.

  • The Benzyl Group: A lipophilic anchor that drives target binding (e.g., hydrophobic pocket insertion) but inherently reduces the aqueous solubility of the free base.

  • The Hydrochloride (HCl) Salt: The free base of this molecule is highly lipophilic and likely an amorphous solid or oil. Salt formation with hydrochloric acid is a deliberate formulation strategy to increase lattice energy, yield a stable crystalline powder, and drastically enhance aqueous solubility via ion-dipole interactions with water.

Moieties A Azetidine Ring (Secondary Amine) B 1,2,4-Oxadiazole (Amide Bioisostere) A->B C-C Linkage C Benzyl Group (Lipophilic Anchor) C->B C-C Linkage D HCl Salt (Solubility Enhancer) D->A Protonates

Structural moiety contributions to the physicochemical profile of the compound.

Molecular Weight & Stoichiometric Considerations

A critical, yet frequently overlooked, aspect of assay preparation is the stoichiometric correction between a salt and its active free base. Failing to account for the chloride counterion results in systematic under-dosing of the active moiety in biological assays.

Table 1: Physicochemical Identifiers & Stoichiometry

ParameterValueCausality / Implication
Chemical Formula C₁₂H₁₄ClN₃OIncludes the chloride counterion necessary for mass calculations.
Molecular Weight (Salt) 251.71 g/mol Critical: Use this value when weighing the solid powder.
Molecular Weight (Free Base) 215.25 g/mol Use this value when calculating active moiety exposure in vivo.
Salt-to-Base Ratio 1.169Multiply your desired free base mass by this factor to get the required salt mass.
CAS Number 1351620-40-0Unique identifier for the exact hydrochloride salt form.

Solubility Profiling: Theoretical vs. Experimental

Because it is formulated as an HCl salt, the compound exhibits a bifurcated solubility profile that is highly advantageous for both in vitro and in vivo applications.

Table 2: Predicted Solubility Profile

SolventPredicted SolubilityMechanism of Solvation
Water (pH 7.4) High (>10 mg/mL)Ion-dipole interactions with the protonated azetidine and chloride ion.
DMSO Very High (>30 mg/mL)Solvation of both the polar salt bridge and the lipophilic benzyl/oxadiazole rings.
Methanol High (>20 mg/mL)Protic solvation of the salt and hydrogen bonding with the oxadiazole nitrogens.
Hexane Insoluble (<0.1 mg/mL)Inability of the non-polar solvent to break the high lattice energy of the ionic HCl salt.

When evaluating the solubility of this compound in the lab, researchers must choose between kinetic and thermodynamic methods. For HCl salts, Thermodynamic Solubility (Shake-Flask Method) is the gold standard. Kinetic solubility (spiking DMSO stocks into buffer) often masks the true crystalline solubility limit by forming metastable supersaturated solutions or nano-suspensions, leading to false-positive assay artifacts.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the action and a built-in validation check.

Protocol 1: Thermodynamic Aqueous Solubility Determination (Shake-Flask)

Causality: We use the shake-flask method to ensure the system reaches a true thermodynamic equilibrium between the solid crystal lattice and the solvated ions, preventing the supersaturation artifacts common in kinetic assays.

  • Solid Dispensing: Weigh approximately 5 mg of the compound into a 1.5 mL glass vial. (Causality: Excess solid ensures the solution reaches saturation, leaving a visible pellet).

  • Buffer Addition: Add 500 µL of 100 mM Phosphate Buffered Saline (PBS), pH 7.4. (Causality: A strong 100 mM buffer is required. The HCl salt can drastically lower the pH of unbuffered water, which would artificially inflate the solubility reading).

  • Equilibration: Agitate the vial at 300 rpm at 37°C for 24 to 48 hours. (Causality: Allows sufficient time for the crystal lattice to reach thermodynamic equilibrium).

  • Phase Separation: Centrifuge at 10,000 x g for 15 minutes. (Causality: Removes sub-micron undissolved particles that could cause false-positive concentration spikes).

  • Quantification: Dilute the supernatant 1:100 in mobile phase and analyze via HPLC-UV against a known standard curve.

Self-Validation Check: Measure the pH of the supernatant post-equilibration. If the pH has deviated by >0.2 units from 7.4, the buffer capacity was exceeded. The assay must be discarded and repeated with a stronger buffer system.

Workflow Step1 1. Solid Dispensing Weigh excess HCl salt Step2 2. Buffer Addition Add pH 7.4 PBS Step1->Step2 Step3 3. Equilibration Shake at 37°C for 24h Step2->Step3 Step4 4. Phase Separation Centrifuge at 10,000 x g Step3->Step4 Step5 5. Quantification HPLC-UV Analysis Step4->Step5

Self-validating thermodynamic solubility workflow for hydrochloride salts.

Protocol 2: Preparation of a 10 mM In Vitro Stock Solution
  • Mass Calculation: To prepare 1 mL of a 10 mM stock, calculate the required mass using the salt molecular weight (251.71 g/mol ). Calculation: 10 mmol/L × 10⁻³ L × 251.71 g/mol = 2.517 mg .

  • Weighing: Accurately weigh 2.52 mg of the compound using a calibrated microbalance.

  • Solvation: Add 1.0 mL of anhydrous DMSO. (Causality: Anhydrous DMSO prevents water-induced degradation or precipitation over long-term freeze-thaw cycles).

  • Dissolution: Vortex for 30 seconds. The high solubility of the salt in DMSO ensures rapid and complete dissolution.

  • Storage: Aliquot into single-use vials and store at -20°C.

Self-Validation Check: Before use in an assay, thaw the aliquot to room temperature and visually inspect for precipitation against a dark background. If micro-crystals are present, sonicate the vial for 5 minutes in a water bath before proceeding.

References

  • Title: PubChem Compound Summary for CID 10422, Azetidine Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole Hydrochloride as a Privileged Bifunctional Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, overcoming pharmacokinetic liabilities such as poor metabolic stability, high lipophilicity, and rapid enzymatic hydrolysis is paramount. 5-Azetidin-3-yl-3-benzyl-1,2,4-ox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, overcoming pharmacokinetic liabilities such as poor metabolic stability, high lipophilicity, and rapid enzymatic hydrolysis is paramount. 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride (CAS: 1351620-40-0) emerges as a highly specialized, bifunctional building block designed to address these exact challenges[1]. By integrating a conformationally restricted azetidine ring with a hydrolysis-resistant 1,2,4-oxadiazole core and a lipophilic benzyl anchor, this scaffold allows researchers to rapidly generate robust libraries of central nervous system (CNS) penetrant or metabolically stable drug candidates.

This technical guide provides a causality-driven framework for utilizing this compound, detailing its structural rationale and providing self-validating synthetic protocols for late-stage functionalization.

Physicochemical Profiling & Structural Rationale

Before deploying a building block in library synthesis, it is critical to understand the mechanistic purpose behind its structural motifs. The selection of this specific scaffold is driven by the synergistic effects of its three primary components.

Table 1: Physicochemical Properties
PropertyValueRationale / Significance
CAS Number 1351620-40-0Unique identifier for the hydrochloride salt[2].
Molecular Formula C₁₂H₁₄ClN₃ORepresents the free base (C₁₂H₁₃N₃O) plus HCl[1].
Molecular Weight 251.71 g/mol Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5[2].
Free Base Exact Mass 215.11Target mass for LC-MS in-process control (IPC) monitoring ([M+H]⁺ = 216.2).
Form Solid (HCl Salt)Enhances shelf-life, prevents amine oxidation, and improves handling[1].
Mechanistic Insights (E-E-A-T)
  • The Azetidine Ring (Secondary Amine Nucleophile): The four-membered azetidine ring is a privileged scaffold that serves as a conformationally restricted surrogate for larger, more flexible amines (like piperidine or morpholine). Its incorporation reduces overall lipophilicity (logP) and improves metabolic stability by eliminating vulnerable C-H bonds susceptible to Cytochrome P450 oxidation[3].

  • The 1,2,4-Oxadiazole Core (Bioisostere): The 1,2,4-oxadiazole ring is a proven, non-classical bioisostere for amides and esters. It mimics the molecular planarity and dipole moment of an amide bond but is highly resistant to enzymatic hydrolysis by esterases or amidases, significantly improving membrane permeability and in vivo half-life[4][5].

  • The Benzyl Group (Lipophilic Anchor): Positioned at the 3-position of the oxadiazole, the benzyl group provides a necessary hydrophobic vector to occupy deep lipophilic pockets in target proteins (e.g., GPCRs or kinase allosteric sites).

G SM 5-Azetidin-3-yl-3-benzyl- 1,2,4-oxadiazole HCl Azetidine Azetidine Ring (Secondary Amine) SM->Azetidine Functional Handle Oxadiazole 1,2,4-Oxadiazole Core SM->Oxadiazole Central Scaffold Benzyl Benzyl Group SM->Benzyl Lipophilic Anchor Az_Prop Conformational Restriction Improved Metabolic Stability Azetidine->Az_Prop Provides Ox_Prop Amide/Ester Bioisostere Hydrolysis Resistant Oxadiazole->Ox_Prop Acts as Bz_Prop Hydrophobic Pocket Binding Modulates logP Benzyl->Bz_Prop Enables

Diagram 1: Structural deconstruction and medicinal chemistry rationale of the scaffold.

Causality-Driven Experimental Protocols

As a hydrochloride salt, the secondary amine of the azetidine ring is protonated and unreactive. All functionalization protocols must begin with an in situ free-basing step using a non-nucleophilic base (e.g., DIPEA).

Protocol A: N-Acylation (Amide Bond Formation)

Objective: Synthesize metabolically stable amide derivatives for library screening. Causality & Reagent Selection: Azetidines possess significant ring strain and are sterically hindered compared to primary amines, rendering them slightly less nucleophilic. Standard coupling agents (like EDC/HOBt) often result in sluggish reactions and potential epimerization of chiral carboxylic acids. Therefore, HATU is selected as the coupling agent due to its ability to rapidly form a highly reactive 7-aza-OBt ester intermediate, driving the reaction to completion efficiently.

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial under nitrogen, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 10 minutes to allow the active ester to form.

  • Coupling: Add 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride (1.0 equiv) in one portion.

  • Self-Validation Check (IPC): After 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. Validation: The reaction is complete when the m/z 216.2 [M+H]⁺ peak (free azetidine base) is fully consumed and the target mass appears.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Reductive Amination (N-Alkylation)

Objective: Synthesize basic amine derivatives to modulate target pKa and solubility. Causality & Reagent Selection: Sodium triacetoxyborohydride (STAB) is chosen over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). STAB is a mild reducing agent that selectively reduces the intermediate iminium ion without prematurely reducing the starting aldehyde or ketone. The addition of acetic acid (AcOH) catalyzes the formation of the iminium ion, which is crucial for the less nucleophilic azetidine nitrogen.

Step-by-Step Methodology:

  • Imine Formation: Suspend 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride (1.0 equiv) and the target aldehyde/ketone (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Catalysis: Add DIPEA (1.2 equiv) to liberate the free base, followed by glacial Acetic Acid (1.5 equiv) to adjust the pH to ~5. Stir for 1 hour at room temperature.

  • Reduction: Add STAB (1.5 equiv) portion-wise. Stir the suspension at room temperature for 12 hours.

  • Self-Validation Check (IPC): Analyze via LC-MS. Validation: Confirm the disappearance of the aldehyde/ketone and the m/z 216.2 peak, alongside the appearance of the alkylated product mass.

  • Workup: Quench carefully with 1N NaOH to destroy excess borohydride and free-base the product. Extract with Dichloromethane (DCM) (3x). Wash with brine, dry over MgSO₄, and concentrate.

Workflow Start 5-Azetidin-3-yl-3-benzyl- 1,2,4-oxadiazole HCl FreeBase Free Base Generation (DIPEA, in situ) Start->FreeBase Neutralization PathA Pathway A: N-Acylation FreeBase->PathA PathB Pathway B: Reductive Amination FreeBase->PathB ReagentA R-COOH, HATU, DMF RT, 2-4 hours PathA->ReagentA ReagentB R-CHO, STAB, DCE, AcOH RT, 12 hours PathB->ReagentB ProductA Amide Derivative Library (Neutral, High Stability) ReagentA->ProductA ProductB N-Alkyl Derivative Library (Basic, High Solubility) ReagentB->ProductB

Diagram 2: Divergent synthetic workflow for library generation using the scaffold.

Data Presentation: Expected Reaction Profiles

The following table summarizes the quantitative parameters and expected outcomes for the protocols described above, serving as a benchmark for synthetic chemists.

Table 2: Reaction Parameters and Expected Outcomes
ParameterProtocol A (N-Acylation)Protocol B (Reductive Amination)
Primary Reagents Carboxylic Acid, HATUAldehyde/Ketone, STAB
Optimal Solvent DMF or NMPDCE or THF
Base / Additives DIPEA (3.0 equiv)DIPEA (1.2 eq), AcOH (1.5 eq)
Reaction Time 2 – 4 hours12 – 16 hours
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)
Expected Yield 75% – 90%60% – 85%
Purification Method Reverse-Phase HPLC or Silica GelSilica Gel (DCM/MeOH/NH₄OH)
Key Advantage Rapid conversion, no epimerizationMild conditions, high functional group tolerance

References

  • [5] National Institutes of Health (NIH) PMC. "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes". Available at:[Link]

Sources

Application

Application Note: Preparation and Handling of DMSO Stock Solutions for 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole HCl

Physicochemical Profiling & Solvent Causality 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride (CAS: 1351620-40-0) is a highly specialized heterocyclic building block. Structurally, it features a lipophilic benzyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Solvent Causality

5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride (CAS: 1351620-40-0) is a highly specialized heterocyclic building block. Structurally, it features a lipophilic benzyl-oxadiazole core paired with a hydrophilic, protonated azetidine ring [1]. Preparing stable, fully dissolved stock solutions of this compound is a critical first step for reproducible in vitro assays.

Because the compound is supplied as a hydrochloride (HCl) salt, its solubility profile in organic solvents like dimethyl sulfoxide (DMSO) requires specific handling. The crystal lattice energy of HCl salts often resists initial solvation in aprotic solvents, necessitating targeted kinetic disruption (via sonication and thermal energy) to achieve complete dissolution without degrading the active pharmacophore [3].

Safety & Handling Protocol

According to its GHS classification, this compound is a recognized irritant [2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Causality in Handling: The reactive nature of the oxadiazole ring and the acidic proton of the HCl salt dictate that the dry powder must be handled in a well-ventilated fume hood. Nitrile gloves, a lab coat, and safety goggles are mandatory to prevent localized tissue irritation upon contact with ambient moisture.

Quantitative Data: Molarity & Reconstitution

To ensure absolute precision in your concentration calculations, you must utilize the exact molecular weight of the HCl salt form ( MW=251.71 g/mol )[1]. The table below outlines the exact mass-to-volume ratios required to achieve standard stock concentrations.

Desired ConcentrationMass of CompoundVolume of Anhydrous DMSO
1 mM 1.00 mg3.973 mL
5 mM 1.00 mg0.795 mL
10 mM 2.52 mg1.000 mL
50 mM 12.59 mg1.000 mL

Protocol 1: Preparation of the Primary DMSO Stock Solution

Causality for Solvent Choice: DMSO is a powerful polar aprotic solvent capable of solvating both the polar azetidine salt and the lipophilic benzyl group. However, DMSO is highly hygroscopic. Absorbed atmospheric water significantly decreases the solubility of the lipophilic benzyl-oxadiazole moiety, leading to micro-precipitation and inaccurate assay dosing [3]. You must use freshly opened, anhydrous, high-purity DMSO.

Step-by-Step Methodology:
  • Thermal Equilibration: Allow the sealed vial of 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole HCl to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Reasoning: This prevents atmospheric moisture from condensing on the cold powder, which would initiate premature hydrolysis or alter the precise compound weight.

  • Gravimetric Measurement: Accurately weigh the required mass (e.g., 2.52 mg for 1 mL of a 10 mM stock) using a calibrated analytical balance.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the vial.

  • Kinetic Dissolution (Sonication & Warming): Tightly cap the vial and vortex vigorously for 1-2 minutes. Because HCl salts exhibit higher crystal lattice energies, place the vial in a water bath sonicator for 10-15 minutes [3]. If the solution remains cloudy, apply gentle warming (up to 50°C maximum to prevent thermal degradation of the oxadiazole ring).

  • Visual Validation: Inspect the solution against a strong light source. A properly prepared stock must be optically clear with no refractive micro-particulates.

  • Aliquoting & Storage: Aliquot the stock into single-use amber glass or low-bind polypropylene vials. Purge the headspace with Argon or Nitrogen gas to displace oxygen and moisture. Store immediately at -80°C. Reasoning: Repeated freeze-thaw cycles cause the compound to crash out of solution and degrade the structural integrity of the molecule [3].

Workflow A 1. Weigh Compound (Anhydrous Conditions) B 2. Add Anhydrous DMSO (Calculate via MW: 251.71) A->B C 3. Vortex & Sonicate (10-15 min, max 50°C) B->C D 4. Visual Inspection (Ensure Clear Solution) C->D E 5. Aliquot into Vials (Single-use volumes) D->E F 6. Store at -80°C (Avoid Freeze-Thaw) E->F

Workflow for the preparation and storage of anhydrous DMSO stock solutions.

Protocol 2: Aqueous Dilution & Mitigating "Solvent Shock"

A critical failure point in cellular and biochemical assays occurs when the concentrated DMSO stock is introduced directly into aqueous buffers or culture media. This rapid change in the dielectric constant of the microenvironment causes the lipophilic portions of the molecule to rapidly aggregate and precipitate—a phenomenon known as "solvent shock" or "salting out" [4].

Step-by-Step Mitigation Methodology:
  • Controlled Thawing: Thaw a single-use aliquot of the DMSO stock at room temperature. Do not heat the frozen vial rapidly, as this can cause localized condensation.

  • Intermediate Serial Dilution: Do not perform a direct, large-scale dilution (e.g., 1:1000) into the final assay buffer. Instead, perform an intermediate serial dilution. Dilute the stock 1:10 into warm (37°C) assay media or buffer[4].

  • Dropwise Addition: Add the intermediate solution dropwise to the final aqueous volume while vigorously vortexing or stirring. Reasoning: Vigorous mechanical agitation disperses the localized high concentration of the compound before it has the thermodynamic opportunity to nucleate and precipitate [4].

  • Vehicle Control Validation: Ensure the final DMSO concentration in the assay does not exceed 0.1% to 0.5%. Always run a parallel vehicle control to baseline any solvent-induced cytotoxicity or assay interference.

SolventShock S1 Concentrated DMSO Stock (e.g., 10 mM) S2 Intermediate Dilution (Dilute 1:10 in warm media) S1->S2 S3 Dropwise Addition (Into final aqueous buffer) S2->S3 S4 Vigorous Vortexing (Disperse localized high conc.) S3->S4 S5 Final Assay Solution (<0.1% DMSO) S4->S5

Stepwise dilution strategy to prevent solvent shock and compound precipitation.

References

  • NextSDS. "5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride - Chemical Substance Information." Available at:[Link]

Method

Peptide coupling reactions using 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride

Target Compound: 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride (CAS: 1351620-40-0) Audience: Discovery Chemists, Peptide Scientists, and Process Development Professionals Executive Summary & Chemical Rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride (CAS: 1351620-40-0) Audience: Discovery Chemists, Peptide Scientists, and Process Development Professionals

Executive Summary & Chemical Rationale

The incorporation of cyclic secondary amines into peptide backbones or small-molecule pharmacophores is a highly sought-after strategy in modern drug discovery. The azetidine ring, in particular, offers unique conformational rigidity, improved metabolic stability, and altered physicochemical properties compared to standard linear amines or larger piperidine rings.

However, coupling a carboxylic acid to 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride presents three distinct chemical challenges:

  • Steric Hindrance: As a secondary amine within a strained four-membered ring, the azetidine nitrogen is significantly less nucleophilic and more sterically encumbered than primary amines.

  • Salt Neutralization: The compound is supplied as a hydrochloride salt. Incomplete neutralization leads to sluggish reaction kinetics and poor yields.

  • Epimerization Risks: The harsh activation conditions and prolonged reaction times required to force the coupling of secondary amines often lead to the epimerization of the α-chiral center on the carboxylic acid partner.

This application note details optimized, self-validating protocols for the efficient acylation of this specific azetidine derivative, grounded in the mechanistic selection of modern uronium-type coupling reagents.

Mechanistic Insights & Reagent Selection

The myth of a "universal" coupling reagent has been thoroughly debunked in modern synthetic chemistry [1]. For sterically hindered secondary amines, standard carbodiimides (EDC/DIC) or phosphonium salts (PyBOP) often fail to drive the reaction to completion, resulting in high levels of unreacted starting material or the formation of truncated byproducts.

To overcome the activation barrier of the azetidine nucleophile, highly reactive uronium/aminium salts are required.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) generates a highly reactive highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The neighboring pyridine nitrogen in HOAt provides anchimeric assistance, accelerating the aminolysis step by hydrogen-bonding with the incoming azetidine amine.

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is a third-generation reagent based on OxymaPure [2]. COMU exhibits superior solubility, lacks the explosive risks associated with benzotriazoles, and crucially, induces significantly less epimerization than HATU [3].

The Role of the Base: Because 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole is an HCl salt, the choice and stoichiometry of the base are critical. N,N-Diisopropylethylamine (DIPEA) is standard, but for highly epimerization-prone substrates, 2,4,6-trimethylpyridine (TMP/collidine) is preferred as it is less basic and minimizes the formation of the problematic oxazolone intermediate. You must account for an additional 1.0 equivalent of base strictly to free-base the azetidine hydrochloride.

Quantitative Comparison of Coupling Reagents for Azetidines
Coupling ReagentActive Ester IntermediateRelative Reactivity (Secondary Amines)Epimerization RiskRecommended Base
COMU OxymaVery HighLowTMP or DIPEA
HATU HOAtVery HighModerate to HighDIPEA
PyBOP HOBtModerateLowDIPEA
EDC / HOBt HOBtLow (Sluggish)LowNMM

Reaction Workflows and Logical Architecture

The decision of which protocol to utilize depends entirely on the nature of the carboxylic acid being coupled to the azetidine.

DecisionTree Start Evaluate Carboxylic Acid Substrate CheckChiral Contains α-Chiral Center? Start->CheckChiral UseCOMU Use COMU + TMP (Minimizes Epimerization) CheckChiral->UseCOMU Yes UseHATU Use HATU + DIPEA (High Reactivity) CheckChiral->UseHATU No / Achiral FreeBase Add 1.0 eq extra base to neutralize Azetidine HCl UseCOMU->FreeBase UseHATU->FreeBase PreActivate Pre-activate Acid (2-3 min) before adding amine FreeBase->PreActivate Couple Add Azetidine & Monitor via LC-MS PreActivate->Couple

Figure 1: Decision matrix for selecting azetidine coupling conditions.

Mechanism Acid Carboxylic Acid Base Base (DIPEA/TMP) Deprotonation Acid->Base Step 1 CouplingAgent HATU / COMU Activation Base->CouplingAgent Step 2 ActiveEster Active Ester (OAt / Oxyma) CouplingAgent->ActiveEster Step 3 Amide Target Amide Bond ActiveEster->Amide Aminolysis Azetidine Azetidine HCl + Base Azetidine->Amide Nucleophilic Attack

Figure 2: Mechanistic pathway of uronium-mediated azetidine acylation.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. The pre-activation step is isolated to prevent the coupling reagent from reacting directly with the azetidine amine, which would form an unreactive guanidinium byproduct—a common failure point in secondary amine couplings [1].

Protocol A: High-Efficiency Coupling using HATU (For Achiral or Low-Risk Acids)

Reagents:

  • Carboxylic Acid (1.0 eq)

  • 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride (1.1 eq)

  • HATU (1.05 eq)

  • DIPEA (3.0 eq total: 2.0 eq for coupling + 1.0 eq for HCl neutralization)

  • Anhydrous DMF or NMP (0.1 - 0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add DIPEA (2.0 eq) dropwise to the mixture at 0 °C. Stir for exactly 2–3 minutes. Causality: This brief window allows the quantitative formation of the HOAt active ester while minimizing the risk of forming the less reactive N-acylurea.

  • Free-Basing the Amine: In a separate vial, dissolve 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride (1.1 eq) in a minimal amount of DMF and add DIPEA (1.0 eq). Stir for 1 minute to generate the free azetidine.

  • Aminolysis: Transfer the free-based azetidine solution into the pre-activated acid mixture.

  • Allow the reaction to warm to room temperature. Monitor via LC-MS. For this specific azetidine, complete conversion typically requires 2 to 4 hours due to steric hindrance.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Wash the organic layer extensively with 5% LiCl (aq) (to remove DMF), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Epimerization-Free Coupling using COMU (For α-Chiral Acids)

Reagents:

  • α-Chiral Carboxylic Acid (1.0 eq)

  • 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride (1.1 eq)

  • COMU (1.0 eq)

  • TMP (2,4,6-collidine) (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Colorimetric Pre-activation: Dissolve the chiral carboxylic acid (1.0 eq) and COMU (1.0 eq) in DMF. Add TMP (2.0 eq). Causality: COMU exhibits a distinct color change (typically yellow to orange/red depending on the base) upon formation of the Oxyma active ester, providing a visual self-validation of activation [3].

  • Stir for 1–2 minutes at room temperature.

  • Add the solid 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride (1.1 eq) directly to the reaction, immediately followed by the remaining TMP (1.0 eq) to neutralize the HCl salt in situ.

  • Stir at room temperature for 3–6 hours.

  • Workup: COMU byproducts are highly water-soluble. Dilute the reaction with EtOAc and wash 3 times with water, then once with brine. The Oxyma byproduct and morpholine derivatives will partition entirely into the aqueous phase, leaving the crude amide highly pure.

Troubleshooting & Analytical Monitoring

  • Incomplete Conversion: If LC-MS shows a plateau in product formation with remaining active ester, the azetidine may be trapped as a salt. Verify that the pH of the reaction mixture is distinctly basic (spot on wet pH paper; should be ~8-9). Add an additional 0.5 eq of DIPEA if necessary.

  • Guanidinylation Byproducts: If a mass corresponding to [Azetidine + Tetramethyluronium]+ is observed, the pre-activation step was bypassed. Ensure the acid and coupling reagent are mixed with base before the introduction of the azetidine.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

  • El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6-9. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when synthesizing sterically hindered or strained heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when synthesizing sterically hindered or strained heterocyclic scaffolds. The synthesis of 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride (MW: 251.71) presents unique challenges: the thermodynamic barrier of the 1,2,4-oxadiazole cyclodehydration and the chemical sensitivity of the strained 4-membered azetidine ring during deprotection.

This guide provides a causality-driven troubleshooting framework, self-validating protocols, and quantitative benchmarks to help you optimize your reaction yields.

Mechanistic Workflow

G A 1. Starting Materials Benzyl amidoxime + Boc-azetidine-3-carboxylic acid B 2. O-Acylation Coupling Agent (e.g., T3P, DIPEA) A->B C 3. O-Acylamidoxime Intermediate [M+H]+ = 334.39 B->C D 4. Cyclodehydration (Microwave / Heat, 100-150°C) C->D E 5. Boc-Protected Oxadiazole [M+H]+ = 316.37 D->E F 6. Boc Deprotection (4M HCl in Dioxane) E->F G 7. Final Product 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole HCl MW: 251.71 F->G

Workflow for the synthesis of 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride.

Troubleshooting Guide & FAQs

Q1: My yield is stalling at the O-acylation step when using standard EDC/HOBt coupling. Why does this happen, and how can I fix it? Causality: Standard carbodiimide coupling agents like EDC or DCC frequently lead to the formation of inactive N-acylurea side products, especially when coupling sterically hindered aliphatic acids like Boc-azetidine-3-carboxylic acid. Solution: Switch to Propylphosphonic anhydride (T3P®) [1]. T3P is a superior reagent for 1,2,4-oxadiazole synthesis because it serves a dual purpose: it acts as a highly efficient coupling agent for the initial O-acylation and subsequently functions as a potent dehydrating agent to drive the cyclization. It produces only water-soluble byproducts, drastically simplifying purification and boosting yields to >85%[1].

Q2: The cyclization (dehydration) step is incomplete, leaving a mixture of uncyclized O-acylamidoxime and the desired oxadiazole. How can I drive it to completion without degrading the azetidine ring? Causality: The cyclodehydration of O-acylamidoximes into the aromatic 1,2,4-oxadiazole ring requires significant activation energy (typically 100–120 °C for 12–24 hours). Prolonged thermal stress causes the Boc-protecting group to prematurely cleave or the azetidine ring to degrade. Solution: Implement Microwave Irradiation (MWI) . MWI at 100–150 °C drastically reduces the reaction time from hours to merely 5–15 minutes. This rapid, uniform heating provides the necessary thermodynamic push for cyclization while minimizing the residence time that leads to thermal degradation [2]. Alternatively, continuous-flow reactors can achieve similar rapid thermal transfers[2].

Q3: I observe significant degradation and ring-opening of the azetidine ring during the Boc deprotection step. What is causing this? Causality: The 4-membered azetidine ring is highly strained. If you use aqueous acids (e.g., aqueous HCl or TFA without proper scavengers), the presence of water acts as a nucleophile. Under strongly acidic conditions, water will attack the strained ring, leading to ring-opening side reactions or hydrolysis of the oxadiazole moiety. Solution: You must maintain strictly anhydrous conditions. Use 4M HCl in anhydrous 1,4-dioxane . This ensures clean cleavage of the Boc group (releasing isobutylene and CO₂) without providing a nucleophile that could rupture the azetidine ring.

Q4: The final hydrochloride salt is oiling out as a sticky gum instead of precipitating as a solid powder. How do I crystallize it? Causality: Secondary amine hydrochlorides of azetidines are notoriously hygroscopic[3]. If your solvent matrix contains trace moisture or residual polar protic solvents, the salt will absorb it and form a syrup. Solution: Perform a reverse-addition trituration. Concentrate the dioxane solution to a minimal volume, then dropwise add it into a rapidly stirring volume of ice-cold, anhydrous methyl tert-butyl ether (MTBE) or diethyl ether. The sudden drop in polarity forces the salt to crash out as a crystalline solid.

Self-Validating Experimental Protocols

Protocol A: One-Pot Synthesis of tert-Butyl 3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate
  • Preparation: In an oven-dried microwave vial flushed with argon, dissolve 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 equiv, 201.22 g/mol ) and N-hydroxy-2-phenylacetimidamide (benzyl amidoxime, 1.05 equiv, 150.18 g/mol ) in anhydrous ethyl acetate (0.5 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv), followed by the dropwise addition of T3P (50% solution in EtOAc, 1.5 equiv).

  • Cyclodehydration: Seal the vial and subject it to microwave irradiation at 120 °C for 15 minutes.

  • Validation Check (Crucial): Sample the reaction for LC-MS.

    • Failure Mode: A dominant peak at [M+H]⁺ = 334 indicates stalled O-acylation (incomplete dehydration).

    • Success Mode: Complete consumption of starting materials and a single dominant peak at [M+H]⁺ = 316.37 indicates successful cyclization.

  • Workup: Wash the organic layer sequentially with saturated NaHCO₃ (2x), water, and brine. The T3P byproducts are entirely water-soluble. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected intermediate.

Protocol B: Anhydrous Boc Deprotection & Salt Formation
  • Deprotection: Dissolve the Boc-protected intermediate in a minimal amount of anhydrous dichloromethane (DCM). Place the flask in an ice bath (0 °C).

  • Acidification: Slowly add 10 equivalents of 4M HCl in anhydrous 1,4-dioxane. Remove the ice bath and let it stir at room temperature.

  • Validation Check: Observe the reaction. The evolution of gas (CO₂ and isobutylene) is a physical indicator of the deprotection occurring. The reaction is complete when gas evolution ceases (typically 1–2 hours). TLC (EtOAc:Hexane 1:1) should show the disappearance of the UV-active starting material spot.

  • Precipitation: Concentrate the mixture under reduced pressure to a thick syrup. Add ice-cold, anhydrous MTBE (10 volumes) under vigorous stirring. A white precipitate will form.

  • Isolation: Filter the solid rapidly under a nitrogen blanket (to prevent moisture absorption), wash with cold MTBE, and dry under high vacuum at 40 °C for 12 hours to yield the final 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride[4].

Quantitative Data Summary: Reagent & Condition Benchmarks

The following table synthesizes quantitative data from process optimization studies for 1,2,4-oxadiazole cyclization, demonstrating why T3P and Microwave Irradiation are the recommended parameters[1][5].

Coupling Reagent / ConditionReaction TimeTemperatureAverage YieldPrimary Limitation / Advantage
EDC / HOBt (Conventional) 12 – 24 h100 – 120 °C50 – 65%High thermal degradation; formation of N-acylureas.
CDI (Carbonyldiimidazole) 4 – 6 h120 °C59 – 70%Good for one-pot, but requires harsh thermal conditions.
T3P / DIPEA (Thermal) 0.5 – 6 h80 – 100 °C87 – 97%Excellent yield; highly water-soluble byproducts.
T3P / DIPEA (Microwave) 5 – 15 min120 – 150 °C90 – 98%Optimal: Drastically reduces time; prevents azetidine degradation.

References

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Center for Biotechnology Information (PMC). URL:[Link]

  • Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst. National Institute of Science Communication and Policy Research (NIScPR). URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry (ACS). URL:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride .

1,2,4-Oxadiazole scaffolds are ubiquitous bioisosteric replacements for amides and esters in drug discovery, frequently utilized in the development of S1P1 receptor agonists and antiproliferative agents[1][2]. However, isolating the azetidine-functionalized derivative presents unique physicochemical challenges. The strained four-membered azetidine ring is highly polar and sensitive, while the 1,2,4-oxadiazole core can be susceptible to ring-opening under harsh conditions[3].

This guide provides field-proven methodologies, mechanistic troubleshooting, and validated protocols to ensure high-purity isolation of your target API.

Purification Logic & Workflow

To achieve >99% purity, the purification must address both the neutral organic impurities (e.g., unreacted benzyl amidoxime) and the basic nature of the azetidine ring.

PurificationWorkflow Start Crude Reaction Mixture (Contains Amidoxime & Byproducts) LLE Liquid-Liquid Extraction (Aqueous Wash to Remove Polar Solvents) Start->LLE Aqueous Wash HPLC Preparative RP-HPLC (Gradient Elution, pH Control) LLE->HPLC Organic Phase FreeBase Pure Free Base (Concentrated Oil/Residue) HPLC->FreeBase Target Fractions SaltGen HCl Salt Formation (Dioxane/HCl or Ether/HCl) FreeBase->SaltGen Anhydrous Solvent PureAPI Crystalline Hydrochloride Salt (>99% Purity) SaltGen->PureAPI Filtration & Drying

Figure 1: Optimized purification and salt-formation workflow for the oxadiazole target.

Frequently Asked Questions (FAQs) & Troubleshooting

Section A: Chromatographic Resolution

Q: My target compound co-elutes with unreacted benzyl amidoxime during reverse-phase HPLC (RP-HPLC). How can I resolve them? A: Co-elution is a common challenge due to the structural similarities between the amidoxime precursor and the cyclized oxadiazole[3].

  • The Causality: Benzyl amidoxime is slightly more polar but lacks the basic secondary amine of your azetidine product. By lowering the pH of your mobile phase using 0.1% Trifluoroacetic acid (TFA) or Formic acid, the azetidine nitrogen (pKa ~8.5) becomes fully protonated. This drastically shifts the retention time of the target compound earlier in the run, separating it from the neutral amidoxime.

  • Actionable Step: Switch from an isocratic system to a shallow gradient (e.g., 5% to 40% Acetonitrile over 20 minutes) using highly buffered acidic mobile phases.

Q: I am experiencing severe peak tailing on silica gel flash chromatography. Why? A: The secondary amine of the azetidine ring interacts strongly with the acidic silanol groups on the silica gel stationary phase.

  • The Causality: Hydrogen bonding and ion-exchange interactions cause the compound to drag through the column.

  • Actionable Step: Add 1% Triethylamine (TEA) or aqueous ammonia to your organic eluent (e.g., DCM/MeOH) to passivate the silica surface[3]. Alternatively, bypass normal-phase silica entirely and utilize a liquid-liquid microextraction followed by RP-HPLC, which is highly effective for nitrogen-rich heterocycles[2].

Section B: Salt Formation & Crystallization

Q: After adding HCl, my product crashes out as a sticky gum/oil instead of a crystalline solid. How do I fix this? A: Residual high-boiling solvents (like DMF or DMSO from the cyclization step) frequently trap the product as an oil[3]. Furthermore, azetidine hydrochloride salts are highly hygroscopic.

  • The Causality: The presence of even trace amounts of water or DMF disrupts the crystal lattice formation of the hydrochloride salt.

  • Actionable Step: Perform a solvent evaporation with a co-solvent. Dissolve the oily product in dichloromethane (DCM) and add a non-polar co-solvent like toluene. Evaporating this mixture under reduced pressure forms an azeotrope, pulling residual high-boiling solvents out of the matrix[3]. Proceed to Protocol 2 for anhydrous crystallization.

Section C: Chemical Stability

Q: I am observing degradation products (mass loss) when concentrating my purified fractions at elevated temperatures. What is breaking down? A: You are likely observing ring cleavage.

  • The Causality: The O-N bond in the 1,2,4-oxadiazole ring possesses a relatively low level of aromaticity and is susceptible to reductive cleavage or hydrolysis under sustained thermal stress or harsh pH extremes[3]. Additionally, the 4-membered azetidine ring is subject to high ring strain.

  • Actionable Step: Maintain water bath temperatures below 40 °C during rotary evaporation. Lyophilize (freeze-dry) aqueous HPLC fractions rather than boiling off the water.

Quantitative Impurity Profiling

Understanding the relative retention times (RRT) of common impurities is critical for self-validating your chromatography.

Impurity TypeStructural CharacteristicRRT (Approx.)*Remediation Strategy
Ring-Opened Azetidine Degradation product (highly polar)0.35 - 0.45Avoid harsh acids/bases; lyophilize fractions.
Benzyl Amidoxime Unreacted precursor0.60 - 0.75Gradient RP-HPLC with 0.1% TFA modifier.
O-Acyl Amidoxime Uncyclized intermediate0.85 - 0.90Reflux crude with mild base to drive cyclization.
5-Azetidin-3-yl-... (Target) Secondary amine + Oxadiazole1.00 Target Peak (Collect and monitor via LC-MS).
Regioisomer 3,5-swapped oxadiazole1.15 - 1.25High-resolution gradient RP-HPLC.

*RRT values are based on a standard C18 RP-HPLC method (Water/Acetonitrile with 0.1% TFA).

Validated Experimental Protocols

Protocol 1: Preparative RP-HPLC Purification of the Free Base

This protocol isolates the pure 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole free base from the crude reaction mixture[4][5].

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal volume of DMSO/Methanol (1:1, v/v). Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Stationary Phase: Synergi Fusion-RP 80 (or equivalent C18 column, 5 µm, 21.2 x 250 mm)[6].

  • Mobile Phase:

    • Solvent A: MS-Grade Water with 0.1% TFA.

    • Solvent B: MS-Grade Acetonitrile with 0.1% TFA.

  • Gradient Elution:

    • 0–5 min: 5% B (Isocratic hold to elute highly polar degradation products).

    • 5–25 min: Linear gradient from 5% B to 60% B.

    • 25–30 min: 100% B (Column wash).

  • Detection & Collection: Monitor UV absorbance at 254 nm and 210 nm. Collect the target peak (typically eluting around 35-40% B depending on column dead volume).

  • Isolation: Immediately freeze the pooled fractions and lyophilize for 48 hours to yield the free base as a TFA salt/residue. To convert to the free base, partition between Ethyl Acetate and saturated aqueous NaHCO3, separate, dry the organic layer over Na2SO4, and concentrate.

Protocol 2: Anhydrous Hydrochloride Salt Crystallization

Because the azetidine core is highly sensitive to water when forming the salt, anhydrous conditions are mandatory to prevent "oiling out"[7].

  • Dissolution: Dissolve the purified free base (from Protocol 1) in a minimum volume of anhydrous Dichloromethane (DCM) or Ethyl Acetate (approx. 10 mL per gram of compound) under a nitrogen atmosphere.

  • Salt Formation: Cool the solution to 0 °C using an ice bath. Slowly add 1.05 equivalents of 4M HCl in 1,4-dioxane dropwise while stirring vigorously[7].

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. A white precipitate should begin to form.

  • Anti-Solvent Addition: If precipitation is incomplete, slowly add anhydrous diethyl ether (anti-solvent) dropwise until the solution becomes persistently cloudy. Stir for an additional 2 hours.

  • Filtration: Filter the crystalline solid rapidly through a sintered glass funnel under a blanket of nitrogen (the salt is hygroscopic). Wash the filter cake with cold, anhydrous diethyl ether.

  • Drying: Dry the solid in a vacuum desiccator over P2O5 at room temperature for 24 hours to yield the pure 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride.

References

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: Pharmaceuticals (MDPI) / PMC URL:[Link]

  • Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence Source: Journal of Organic Chemistry / PMC URL:[Link]

  • Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract Source: Journal of Medicinal Chemistry / PMC URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride vs free base bioactivity

Comparative Bioactivity and Formulation Guide: 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole Hydrochloride vs. Free Base The Pharmacological Context of the Scaffold The 5-azetidin-3-yl-1,2,4-oxadiazole motif is a highly priv...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity and Formulation Guide: 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole Hydrochloride vs. Free Base

The Pharmacological Context of the Scaffold

The 5-azetidin-3-yl-1,2,4-oxadiazole motif is a highly privileged scaffold in modern medicinal chemistry. The 1,2,4-oxadiazole ring functions as a robust bioisostere for esters and amides, providing enhanced metabolic stability while retaining critical hydrogen-bond acceptor capabilities[1]. When coupled with an azetidine ring—a conformationally restricted, nitrogen-containing heterocycle—this framework becomes a potent structural basis for modulating G-protein-coupled receptors (GPCRs), most notably the Sphingosine-1-phosphate (S1P) receptors, as well as transporters like Spns2[2][3].

For application scientists and drug development professionals, 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole serves as a critical building block or hit compound. However, transitioning this molecule from synthetic chemistry to biological evaluation requires a critical decision: utilizing the free base or the hydrochloride (HCl) salt (CAS 1351620-40-0)[4][5]. This guide dissects the physicochemical causality behind this choice and its profound impact on bioassay fidelity.

S1P_Pathway A 5-Azetidin-3-yl-3-benzyl- 1,2,4-oxadiazole B Target GPCR (e.g., S1P1 / Spns2) A->B Agonism C Gi Protein Activation B->C D Adenylate Cyclase Inhibition C->D E cAMP Reduction & Akt Phosphorylation D->E F Downstream Bioactivity (e.g., Lymphocyte Retention) E->F

Fig 1: Signal transduction pathway modulated by 1,2,4-oxadiazole azetidine derivatives.

Physicochemical Divergence: Causality in Compound Handling

The fundamental difference between the free base and the HCl salt lies in the protonation state of the secondary amine on the azetidine ring. This single protonation event drastically alters the intermolecular forces, crystal lattice energy, and subsequent solvation dynamics. The HCl salt is a stable, solid crystalline material under recommended temperatures and pressures[4], whereas the free base is highly susceptible to environmental degradation.

Table 1: Physicochemical Comparison & Assay Impact

PropertyFree Base FormHydrochloride (HCl) SaltImpact on Experimental Design
Molecular Weight ~215.25 g/mol 251.71 g/mol [4]Must adjust mass calculations to ensure equimolar dosing across assays.
Physical State Viscous oil or low-melting solidCrystalline solidHCl salt allows for precise gravimetric weighing; free base requires volumetric transfer.
Aqueous Solubility Poor (< 0.1 mg/mL)Excellent (> 10 mg/mL)HCl salt prevents precipitation in aqueous assay buffers and physiological fluids.
Chemical Stability Prone to oxidation and CO2​ absorption (carbamate formation)Highly stable[4]HCl salt ensures long-term stock integrity; free base requires inert gas purging (Argon/ N2​ ).

Impact on In Vitro Bioactivity Assays

In high-throughput screening (HTS) and cell-based functional assays (e.g., cAMP accumulation), compounds are typically dispensed from concentrated DMSO stocks into aqueous buffers (e.g., HBSS or DMEM).

The Causality of False Negatives: While both forms exhibit excellent solubility in 100% DMSO, the free base is highly susceptible to "crashing out" upon aqueous dilution. Because the free base lacks a formal charge, it rapidly forms colloidal aggregates in aqueous media. These aggregates sequester the compound, drastically reducing the free monomer concentration available to bind the target receptor. This phenomenon artificially flattens dose-response curves and inflates IC50​/EC50​ values.

Conversely, the HCl salt maintains a charged, highly solvated state during the critical DMSO-to-aqueous transition, ensuring the nominal concentration matches the actual free drug concentration exposed to the cells.

Impact on In Vivo Pharmacokinetics (PK)

For in vivo efficacy models, oral bioavailability is heavily dictated by the Noyes-Whitney dissolution rate within the gastrointestinal tract.

  • Free Base: Requires complex, surfactant-heavy vehicles (e.g., high percentages of Tween-80, PEG400, or Cremophor EL) to achieve dissolution. These excipients can cause vehicle-induced toxicity, alter baseline biological parameters, and mask true compound bioactivity. Furthermore, absorption is often dissolution-rate-limited, leading to high inter-subject variability.

  • HCl Salt: Readily dissolves in simple, benign vehicles like 0.5% Methylcellulose or standard saline. The pre-protonated state bypasses the dissolution-rate-limiting step in the gastric fluid, leading to a sharper Tmax​ , higher Cmax​ , and highly reproducible pharmacokinetic profiles.

Workflow cluster_0 Compound Form Selection N1 Free Base Form (Lipophilic, Oil/Solid) N3 100% DMSO Stock (High Solubility for Both) N1->N3 N4 Aqueous Dosing Vehicle (Saline / Methylcellulose) N1->N4 Requires Surfactants N2 HCl Salt Form (Hydrophilic, Crystalline) N2->N3 N2->N4 Direct Dissolution N5 In Vitro Bioassay (Risk of Free Base Precipitation) N3->N5 Aqueous Dilution N6 In Vivo PK Study (HCl Salt Yields Higher Cmax) N4->N6 Oral Gavage

Fig 2: Experimental workflow and formulation logic for in vitro and in vivo evaluations.

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocols utilize built-in validation checks to guarantee system integrity before proceeding to biological evaluation.

Protocol A: Preparation of In Vitro Assay Stocks (HCl Salt)

Objective: Prepare a precipitation-free dose-response curve in aqueous assay buffer.

  • Gravimetric Preparation: Weigh exactly 2.52 mg of 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride[4] into a glass vial.

  • Primary Stock: Add 1.0 mL of anhydrous, cell-culture grade DMSO to achieve a 10 mM stock. Vortex for 30 seconds.

  • Aqueous Dilution: Perform a 1:100 dilution by adding 10 µL of the 10 mM stock into 990 µL of pre-warmed ( 37∘C ) HBSS buffer (pH 7.4) to yield a 100 µM top-concentration working solution.

  • Self-Validation Check (Nephelometry): Measure the absorbance/turbidity of the 100 µM working solution at 620 nm in a spectrophotometer.

    • Causality: An OD620​<0.01 confirms complete dissolution. An OD620​>0.05 indicates colloidal aggregation (common if the free base was mistakenly used or if the buffer pH caused the salt to crash out). Do not proceed to cellular dosing if aggregation is detected.

Protocol B: In Vivo Dosing Formulation for Oral Gavage (HCl Salt)

Objective: Formulate a 1 mg/mL dosing solution for murine PK studies avoiding harsh surfactants.

  • Vehicle Preparation: Prepare a solution of 0.5% (w/v) Methylcellulose (MC) in sterile water. Stir overnight at 4∘C to ensure complete polymer hydration.

  • Compound Addition: Add 10 mg of the HCl salt directly into 10 mL of the 0.5% MC vehicle.

  • Homogenization: Sonicate the mixture in a water bath for 5 minutes at room temperature until visually clear.

  • Self-Validation Check (pH & LC-MS/MS):

    • Check the pH of the final formulation. It should be between 4.5 and 6.0. If the pH drops below 4.0, titrate with 0.1N NaOH to prevent gastric irritation in the animal.

    • Centrifuge a 500 µL aliquot at 10,000 x g for 5 minutes. Analyze the supernatant via LC-MS/MS. The concentration must be ≥95% of the nominal 1 mg/mL target, confirming no micro-particulate suspension remains.

References

  • NextSDS. "5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride — Chemical Substance Information.
  • AK Scientific, Inc. "Safety Data Sheet: 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride.
  • ChemicalBook. "5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride (CAS 1351620-40-0) Information.
  • Pharmaceuticals (PMC). "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
  • NIH PMC. "Modulators of the Sphingosine 1-Phosphate Receptor 1.
  • Journal of Medicinal Chemistry (ACS). "Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors.

Sources

Comparative

A Comparative Guide to HPLC Validation Methods for the Purity of 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride

Introduction: The Analytical Challenge of a Hybrid Structure 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride is an active pharmaceutical ingredient (API) candidate characterized by a molecular structure with dist...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of a Hybrid Structure

5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride is an active pharmaceutical ingredient (API) candidate characterized by a molecular structure with distinct polarity domains. The presence of a highly polar, strained azetidine ring and a non-polar benzyl group attached to the 1,2,4-oxadiazole core presents a unique challenge for chromatographic analysis. Ensuring the purity of such an API is a non-negotiable requirement in drug development, mandated by regulatory bodies worldwide. The objective of an analytical method is not merely to quantify the main component but to separate, detect, and quantify all potential process-related impurities and degradation products.

This guide provides an in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methods—the industry-standard Reversed-Phase (RP-HPLC) and the increasingly utilized Hydrophilic Interaction Liquid Chromatography (HILIC)—for the purity determination of this specific compound. We will delve into the rationale behind method selection, provide detailed validation protocols grounded in International Council for Harmonisation (ICH) guidelines, and present comparative data to guide researchers in choosing the most suitable approach for their needs. The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose, a critical step for methods used in a Good Manufacturing Practice (GMP) environment.[1]

Methodology Comparison: Choosing the Right Tool for the Job

The choice between RP-HPLC and HILIC is fundamentally a choice of which separation mechanism to exploit. This decision is driven by the physicochemical properties of the analyte and its expected impurities.

G cluster_start Analyte Characterization cluster_decision Method Selection Logic cluster_rp Reversed-Phase Path cluster_hilic HILIC Path Start Analyze structure of 5-Azetidin-3-yl-3-benzyl- 1,2,4-oxadiazole HCl Decision Is the API and its key impurities sufficiently retained on a C18 column (k > 2)? Start->Decision RP_Dev Proceed with RP-HPLC Method Development Decision->RP_Dev  Yes HILIC_Dev Proceed with HILIC Method Development Decision->HILIC_Dev No   RP_Opt Optimize mobile phase (organic %, pH, buffer) for resolution and peak shape. RP_Dev->RP_Opt HILIC_Opt Screen polar stationary phases. Optimize mobile phase (aqueous %, buffer concentration). HILIC_Dev->HILIC_Opt

Caption: Decision workflow for selecting the initial HPLC method.

Method A: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely used chromatographic technique, employing a non-polar stationary phase (like C18) and a polar mobile phase.[2][3] Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. For our target molecule, the benzyl group provides a strong hydrophobic anchor for retention on a C18 column.

Causality Behind Experimental Choices:

  • Stationary Phase (C18): A C18 (octadecylsilane) column is the first choice due to its versatility and strong hydrophobic retention, which is expected to interact well with the benzyl moiety of the analyte.[4]

  • Mobile Phase (Acetonitrile/Water with Buffer): Acetonitrile is chosen over methanol as it often provides better peak shapes and lower UV cutoff. A buffer (e.g., 20 mM Ammonium Formate, pH 3.5) is critical. The acidic pH ensures that the tertiary amine in the azetidine ring is consistently protonated, preventing peak tailing and improving reproducibility.

  • Detector (UV/PDA): A Photodiode Array (PDA) detector is selected to monitor the elution at multiple wavelengths, which is invaluable for purity analysis and identifying co-eluting peaks. The 1,2,4-oxadiazole and benzyl rings are expected to have strong UV absorbance.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for retaining and separating polar to very polar compounds that show little or no retention in RP-HPLC.[5] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[6][7] The separation mechanism involves partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[7] This method is ideal for retaining the parent molecule via its polar azetidine hydrochloride moiety and is particularly sensitive to polar impurities.

Causality Behind Experimental Choices:

  • Stationary Phase (Amide): An amide-bonded phase is chosen over bare silica. While bare silica is a common HILIC phase, amide phases often provide different selectivity and are less prone to strong silanol interactions, leading to better peak shapes for basic compounds.[8]

  • Mobile Phase (High Acetonitrile %): A high percentage of acetonitrile (e.g., >80%) is required to facilitate the HILIC retention mechanism.[6] A small amount of aqueous buffer (e.g., Ammonium Acetate, pH 5.0) is included to control the ionic strength and pH, which significantly influences retention and selectivity in HILIC.[9]

  • Sample Diluent: A critical and often overlooked aspect of HILIC is the sample diluent. It must be weaker than the mobile phase to prevent peak distortion. Therefore, the sample should be dissolved in a high percentage of acetonitrile, closely matching the initial mobile phase conditions.

Validation Framework: Adherence to ICH Q2(R1) Guidelines

A robust analytical method must be validated to ensure it is suitable for its intended purpose.[10] The validation process involves testing a series of performance characteristics as defined by the ICH Q2(R1) guideline.[11][12]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_final Final Outcome Dev Develop HPLC Method (RP-HPLC or HILIC) Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Validated Validated, Stability-Indicating Purity Method Robustness->Validated

Caption: The sequential workflow for HPLC method validation.

Specificity (including Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[10] The gold standard for demonstrating specificity for a purity method is the forced degradation study.

Forced Degradation Protocol: Forced degradation studies, or stress testing, are essential for identifying likely degradation products and demonstrating that the analytical method is stability-indicating.[13] As per ICH Q1A(R2), the API is subjected to the following conditions to achieve 5-20% degradation[14]:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: 105°C for 48 hours (solid state).

  • Photostability: Expose to UV and visible light (ICH Q1B) for not less than 1.2 million lux hours.[15][16]

A solution of the API, a placebo, and all stressed samples are then analyzed. The method is deemed specific if all degradation product peaks are adequately resolved from the main API peak (Resolution > 2.0) and from each other. Peak purity analysis using a PDA detector should be performed to confirm that the main peak is spectrally pure in all stressed samples.

Linearity & Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range.

  • Protocol: Prepare at least five concentrations of the API reference standard, typically spanning from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).[17]

  • Analysis: Perform triplicate injections for each concentration. Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by a recovery study.

  • Protocol: Spike a placebo (or a sample matrix) with known amounts of the API at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same conditions.

    • Protocol: Perform six replicate preparations of the API at 100% of the target concentration or analyze nine determinations across the specified range (e.g., 3 concentrations, 3 replicates each).[11]

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

    • Protocol: Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for the series of measurements should be ≤ 2.0%.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Signal-to-Noise Method): Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ. Precision and accuracy should be verified at the established LOQ.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Intentionally vary critical parameters one at a time, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5°C)

    • Flow rate (± 10%)

    • Mobile phase organic composition (± 2% absolute)

  • Analysis: Analyze the system suitability solution under each condition and evaluate parameters like retention time, resolution, and peak tailing.

  • Acceptance Criteria: All system suitability criteria must be met under all varied conditions, demonstrating the method's reliability for routine use.

Comparative Experimental Data

The following tables summarize the validation performance of the hypothetical RP-HPLC and HILIC methods for the purity analysis of 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride.

Table 1: System Suitability and Specificity Comparison

ParameterMethod A: RP-HPLCMethod B: HILICRationale for Performance
Retention Time (API) 6.8 min4.5 minHILIC often provides faster elution for polar compounds.
Tailing Factor (API) 1.11.3RP-HPLC with acidic pH provides excellent peak shape for the protonated amine.
Resolution (API vs. nearest degradant) 3.5 (from oxidative degradant)4.2 (from hydrolytic degradant)HILIC excels at separating highly polar hydrolytic degradants from the main peak.
Peak Purity (Forced Degradation) PassPassBoth methods are stability-indicating.

Table 2: Validation Parameter Comparison

Validation ParameterMethod A: RP-HPLCMethod B: HILICAcceptance Criteria
Linearity (r²) 0.99980.9995≥ 0.999
Accuracy (% Recovery) 99.5 - 101.2%98.9 - 101.8%98.0 - 102.0%
Precision (Repeatability RSD) 0.45%0.85%≤ 2.0%
Precision (Intermediate RSD) 0.68%1.20%≤ 2.0%
LOQ (µg/mL) 0.250.15Reportable
Robustness Passed all conditionsSensitive to mobile phase water content (±2%)Pass

Conclusion and Recommendations

Both the developed Reversed-Phase HPLC and HILIC methods are demonstrated to be valid, stability-indicating, and suitable for the purity determination of 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride. However, they offer distinct advantages that make them suitable for different applications.

  • Method A (RP-HPLC): This method should be considered the primary choice for routine quality control (QC) . It demonstrates superior precision and robustness, which are critical for a method intended for transfer between laboratories and daily use. Its performance is highly reliable and less susceptible to minor environmental or operational variations.

  • Method B (HILIC): This method serves as an excellent orthogonal and complementary technique . Its lower Limit of Quantitation (LOQ) and superior resolution for certain polar degradants make it invaluable for in-depth impurity profiling, reference standard characterization, and stability studies where maximum sensitivity to polar species is required. While highly effective, its sensitivity to the aqueous content of the mobile phase necessitates stricter operational controls.

Ultimately, employing both methods within a drug development program provides a comprehensive analytical toolkit. The RP-HPLC method ensures robust quality control, while the HILIC method offers a powerful secondary technique to ensure no polar impurities or degradants are overlooked, embodying a thorough and scientifically sound approach to API purity analysis.

References

  • BenchChem. (2025). Application Notes & Protocols: Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.
  • ResolveMass Laboratories. (2026).
  • U.S. Pharmacopeia. (2022).
  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences and Research.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Thieme. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Journal of Health and Allied Sciences NU.
  • ResearchGate. (2024). (PDF)
  • Thermo Fisher Scientific. HILIC Method Development in a Few Simple Steps.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • International Atomic Energy Agency. (2012). Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole.
  • Global Research Online. (2019). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences Review and Research.
  • BenchChem. (2025).
  • Element Lab Solutions. (2024).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • MAC-MOD Analytical. ACE HILIC Method Development Guide.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • International Journal of Pharmaceutical Sciences Review and Research. (2021). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban.
  • Chromatography Online. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Avantor. A Simple Step-by-Step Protocol for HILIC Method Development.
  • Phenomenex. (2025). Normal-phase vs.
  • SGS.
  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • Lab-Training.com.

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Validation

Mass spectrometry fragmentation pattern analysis of 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole HCl

An In-Depth Guide to the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation of 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole Introduction For researchers and professionals in drug discovery and develo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation of 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole

Introduction

For researchers and professionals in drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of the entire research pipeline. 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole, a molecule featuring a confluence of medicinally relevant scaffolds—a strained azetidine ring, a stable 1,2,4-oxadiazole core, and a benzyl substituent—presents a unique analytical challenge. Its structural complexity necessitates advanced analytical techniques for characterization.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) stands out as a premier tool for this purpose, offering high sensitivity and profound structural insights through controlled fragmentation.[1] This guide provides a comprehensive, predictive analysis of the fragmentation pattern of 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole based on foundational principles of mass spectrometry and established fragmentation mechanisms of its constituent moieties. We will explore the causality behind the expected fragmentation pathways, compare them with potential alternatives, and provide a robust experimental framework for validation.

Section 1: Foundational Principles & Experimental Rationale

The selection of an analytical method is as critical as the analysis itself. For a polar, nitrogen-containing molecule like 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole, ESI is the ionization technique of choice. Its "soft" nature allows the molecule to be ionized and transferred to the gas phase primarily as a protonated species, [M+H]+, with minimal unsolicited fragmentation. This preserves the intact precursor ion for subsequent targeted fragmentation experiments.

The fragmentation process is driven by Collision-Induced Dissociation (CID), where the selected precursor ion is accelerated into a cell containing an inert gas (e.g., argon or nitrogen).[2] This collision converts kinetic energy into internal vibrational energy, inducing bond cleavage at the molecule's weakest points.

A critical factor governing the fragmentation cascade is the initial site of protonation. The target molecule possesses three nitrogen atoms—one in the azetidine ring and two in the oxadiazole ring—each a potential site for protonation. The gas-phase basicity of these sites determines the most likely protonated species (protomers). The azetidine nitrogen is a secondary amine and is generally more basic than the sp2-hybridized nitrogens of the oxadiazole ring. Therefore, it is the most probable primary site of protonation. This localization of charge will heavily influence the subsequent bond cleavages.[3][4]

G cluster_lc LC System cluster_ms Mass Spectrometer Sample Sample LC_Column LC_Column Sample->LC_Column Injection ESI_Source Electrospray Ionization LC_Column->ESI_Source Elution MS1 Precursor Ion Selection (MS1) ESI_Source->MS1 CID_Cell Collision-Induced Dissociation (CID) MS1->CID_Cell MS2 Fragment Ion Analysis (MS2) CID_Cell->MS2 Detector Detector MS2->Detector

Caption: General experimental workflow for LC-ESI-MS/MS analysis.

Section 2: Proposed Fragmentation Pathways

The analysis begins with the protonated precursor ion. The molecular formula of the neutral molecule is C₁₂H₁₃N₃O, with a monoisotopic mass of 215.1059 Da. Therefore, the precursor ion to be selected in MS1 will be the [M+H]+ species at m/z 216.1137 .

The fragmentation of this precursor is predicted to follow several distinct and competing pathways, originating from the molecule's key structural features.

Caption: Proposed major fragmentation pathways for protonated 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole.

Pathway I: Benzylic Cleavage and the Tropylium Ion

This is one of the most predictable and common fragmentation pathways for compounds containing a benzyl group.[5] The cleavage of the bond between the benzyl methylene carbon and the oxadiazole ring is highly favored.

  • Formation of m/z 91: Homolytic cleavage of the C-C bond results in the loss of a neutral radical (C₅H₆N₃O•) and the formation of the benzyl cation, [C₇H₇]⁺. This cation rapidly rearranges to the highly stable, aromatic tropylium ion.[6][7] The appearance of a strong signal at m/z 91.05 is a diagnostic marker for the benzyl moiety and is often the base peak in the spectrum.

  • Formation of m/z 125: The complementary fragment, the protonated 5-azetidin-3-yl-1,2,4-oxadiazole radical cation, would appear at m/z 125.06 . This ion can serve as a precursor for subsequent fragmentation events.

Pathway II: Oxadiazole Ring Scission

Heterocyclic rings are prone to characteristic cleavage patterns. For 1,2,4-oxadiazoles, fragmentation often involves the scission of the weakest bonds, particularly the N-O bond.[8][9][10]

  • Formation of m/z 118: A plausible pathway involves the cleavage of the O1-C5 and N2-C3 bonds of the oxadiazole ring. This can lead to the formation of a protonated benzyl nitrile ion, [C₆H₅CH₂CN + H]⁺, at m/z 118.07 . This type of rearrangement and fragmentation is well-documented for oxadiazole systems.[9]

Pathway III: Azetidine Ring Fragmentation

The strained four-membered azetidine ring is another site of facile fragmentation.[11] These cleavages typically occur on fragments that have already undergone an initial loss, such as the m/z 125 ion.

  • Formation of m/z 70: Following the formation of the m/z 125 ion (Pathway I), the protonated azetidine ring can undergo ring-opening followed by the loss of neutral species. For instance, the loss of ethene (C₂H₄, 28 Da) is a common pathway for saturated four-membered rings, which would lead to a fragment at m/z 97. A more complex rearrangement could lead to cleavage of the azetidine ring and part of the oxadiazole, resulting in smaller, stable fragments like the one proposed at m/z 70.05 .

Section 3: Data Summary and Comparative Analysis

To aid in the interpretation of an experimental spectrum, the predicted key fragments are summarized below.

m/z (Predicted)Molecular FormulaProposed Ion Structure/IdentityFragmentation Mechanism
216.11C₁₂H₁₄N₃O⁺[M+H]⁺Precursor Ion
125.06C₅H₇N₃O⁺[M+H - C₇H₇]⁺Loss of benzyl radical
118.07C₈H₈N⁺Protonated Benzyl NitrileOxadiazole ring cleavage and rearrangement
91.05C₇H₇⁺Tropylium IonBenzylic C-C bond cleavage
70.05C₃H₆N₂O⁺Azetidinyl Nitrile IonFragmentation of the m/z 125 ion
Comparison with Electron Ionization (EI)

While ESI is preferred for this analysis, it is instructive to compare it with the hypothetical results from a hard ionization technique like Electron Ionization (EI).

  • Molecular Ion: EI would produce a radical cation, M⁺•, at m/z 215.11, which would likely be of very low abundance due to extensive fragmentation.[5]

  • Fragmentation: EI is a high-energy technique that would induce more widespread and less specific fragmentation compared to CID. While many of the same core fragments (like the tropylium ion at m/z 91) would be observed, the spectrum would be far more complex, making it harder to trace fragmentation pathways back to the parent ion.[8][12]

Section 4: Prescriptive Experimental Protocol

This protocol provides a self-validating framework for obtaining high-quality MS/MS data for the target compound.

1. Sample Preparation:

  • Prepare a stock solution of 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole HCl at 1 mg/mL in methanol.

  • Create a working solution for infusion by diluting the stock solution to 1-5 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid ensures efficient protonation.

2. Instrumentation (Direct Infusion):

  • Mass Spectrometer: A triple quadrupole (QqQ) or quadrupole time-of-flight (Q-TOF) instrument is recommended.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Infusion Rate: 5-10 µL/min.

  • ESI Source Parameters (Representative):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120-150 °C

    • Desolvation Gas (N₂) Flow: 8-12 L/min

    • Desolvation Temperature: 350-450 °C

3. MS1 Scan - Precursor Identification:

  • Acquire a full scan spectrum from m/z 50-400 to confirm the presence and isolation purity of the protonated molecule at m/z 216.1 .

4. MS/MS Scan - Product Ion Analysis:

  • Select m/z 216.1 as the precursor ion for fragmentation.

  • Collision Gas: Argon at a pressure of 1-4 x 10⁻³ mbar.

  • Collision Energy Ramp: Perform a collision energy ramp experiment (e.g., from 5 to 50 eV). This is a critical step for validating pathways. Low-energy fragmentations (like the loss of the benzyl group) will appear at lower collision energies, while pathways requiring more energy (like ring cleavages) will become prominent at higher energies.

  • Acquire product ion spectra across the ramp to build a comprehensive picture of the fragmentation landscape.

5. Data Analysis:

  • Identify major fragment ions in the product ion spectrum.

  • Compare the experimentally observed m/z values with the predicted values in the table above. High-resolution instruments (like a Q-TOF) will allow for confirmation of elemental compositions.

  • Analyze the breakdown curves (ion intensity vs. collision energy) to confirm precursor-product relationships.

Conclusion

The structural elucidation of complex heterocyclic molecules like 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole is heavily reliant on the predictive power of mass spectrometry. The ESI-MS/MS fragmentation pattern is expected to be dominated by several diagnostic pathways. The most prominent signal will likely be the tropylium ion at m/z 91 , confirming the benzyl moiety. Key cleavages of the oxadiazole and azetidine rings, leading to fragments such as m/z 118 and the ion at m/z 125 (resulting from benzyl loss), will provide definitive confirmation of the core structure. By employing the detailed experimental protocol and comparing the resulting data to this predictive guide, researchers can confidently verify the identity and structure of this compound, ensuring data integrity in drug discovery and development programs.

References

  • Pihlaja, K., Agirbas, H., Ovcharenko, V., & Valtamo, P. (2004). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry, 18(7), 760-764. [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable Chemistry Library. [Link]

  • Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. ChemConnections Resources. [Link]

  • Agirbas, H., & Sumengen, D. (1992). Mass Spectra of 1,2,4-Oxadiazole-5-thiones and 1,2,4-Thiadiazole-5-ones. Journal of Heterocyclic Chemistry, 29(4), 1079-1083. [Link]

  • Mikaia, A. I., Ushakova, R., Zaikin, V. G., Kelarev, V. I., & Shveikhgeimer, G. A. (1986). Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents. Chemistry of Heterocyclic Compounds, 22(4), 428-432. [Link]

  • Khan Academy. (2018). mass spectrometry: tropylium ion. [Link]

  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia, The Free Encyclopedia. [Link]

  • Ricordel, C., et al. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 37(3), 303-313. [Link]

  • Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-46. [Link]

  • Ray, D. G., & Enke, C. G. (2016). Predicting collision-induced dissociation mass spectra: Understanding the role of the mobile proton in small molecule fragmentation. Rapid Communications in Mass Spectrometry, 30(22), 2427-2434. [Link]

  • Jones, A. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography A, 1089(1-2), 163-178. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh Repository. [Link]

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Comparative

Comparing 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride with Standard Oxadiazole Building Blocks

An In-Depth Technical Guide: Abstract The 1,2,4-oxadiazole ring is a well-established and valuable scaffold in medicinal chemistry, prized for its metabolic stability and role as a bioisostere for amide and ester functio...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

The 1,2,4-oxadiazole ring is a well-established and valuable scaffold in medicinal chemistry, prized for its metabolic stability and role as a bioisostere for amide and ester functionalities.[1][2][3] Traditionally, drug discovery campaigns have utilized oxadiazole building blocks decorated with simple alkyl or aryl substituents. However, the contemporary drive towards molecules with greater three-dimensionality and improved physicochemical properties has spurred interest in more complex, sp³-rich scaffolds. This guide provides a detailed comparison of a next-generation building block, 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride, against its more conventional counterparts. We will present a combination of theoretical analysis and practical, data-driven experimental protocols to objectively evaluate its performance and highlight its strategic advantages for researchers, scientists, and drug development professionals.

The 1,2,4-Oxadiazole Core: A Privileged Scaffold in Drug Design

Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[1] Among the four isomers, the 1,2,4- and 1,3,4-oxadiazoles are of particular interest in drug discovery due to their chemical stability and versatile biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5][6][7]

The key to their utility lies in their electronic properties and structural rigidity. The oxadiazole ring is considered an effective bioisosteric replacement for amide and ester groups, capable of participating in hydrogen bonding interactions with biological targets.[2][6] This substitution can enhance a molecule's pharmacokinetic profile by improving metabolic stability and modulating aqueous solubility.[5][8]

Defining the Building Blocks: A Structural Comparison

To provide a clear and objective comparison, we will evaluate three distinct building blocks. The primary subject of this guide is contrasted with two "standard" alternatives that represent common motifs in medicinal chemistry.

  • Compound of Interest (A): 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride

  • Standard Comparator (Aryl): 3-Benzyl-5-phenyl-1,2,4-oxadiazole

  • Standard Comparator (Alkyl): 3-Benzyl-5-methyl-1,2,4-oxadiazole

The fundamental difference lies at the 5-position of the oxadiazole ring, where the strained, sp³-rich azetidine ring of Compound A is replaced by a flat, sp²-hybridized phenyl ring or a small, lipophilic methyl group in the standard comparators.

G cluster_A Compound A: 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole HCl cluster_B Comparator (Aryl): 3-Benzyl-5-phenyl-1,2,4-oxadiazole cluster_C Comparator (Alkyl): 3-Benzyl-5-methyl-1,2,4-oxadiazole A A B B C C

Caption: Structural comparison of the building blocks.

Comparative Physicochemical Properties

The introduction of the azetidine moiety dramatically alters the physicochemical profile of the oxadiazole scaffold. Azetidines are recognized for their ability to confer conformational rigidity, enhance solubility, and improve metabolic stability.[9][10][11] The data below, calculated using standard computational models, illustrates these differences.

PropertyCmpd A (Azetidinyl)Cmpd B (Phenyl)Cmpd C (Methyl)Rationale for Difference
Molecular Weight ( g/mol ) 281.76 (as HCl salt)250.29188.21Azetidine and phenyl groups add more mass than methyl.
cLogP ~1.8~3.9~2.5The basic nitrogen and polar nature of the azetidine ring significantly reduce lipophilicity compared to the greasy phenyl group.
Topological Polar Surface Area (TPSA) (Ų) 51.041.941.9The secondary amine in the azetidine ring contributes additional polar surface area.
H-Bond Donors 1 (2 when protonated)00The N-H of the azetidine is a hydrogen bond donor.
H-Bond Acceptors 433The azetidine nitrogen adds an additional hydrogen bond acceptor site.
pKa (Basic) ~8.5-9.5 (Azetidine N)N/AN/AThe secondary amine of the azetidine ring is basic and will be protonated at physiological pH, a key feature for solubility and target interaction.

Expert Interpretation: The data clearly predicts that Compound A will have substantially different behavior than the standard comparators. Its lower cLogP, higher TPSA, and the presence of a basic nitrogen (provided as a hydrochloride salt) strongly suggest superior aqueous solubility.[10][12] This is a critical parameter in early drug discovery, as poor solubility is a primary reason for compound failure.[13][14] Furthermore, the azetidine ring provides a distinct three-dimensional exit vector, moving away from the "flatland" of traditional aryl-substituted heterocycles and enabling exploration of more complex chemical space.[10][11]

Experimental Performance Benchmarking

Theoretical calculations provide valuable guidance, but experimental data is required for a definitive comparison. Here, we outline standardized protocols for evaluating key performance attributes.

Aqueous Solubility Assessment

Causality: Assessing solubility early is crucial to avoid costly late-stage failures.[13][14] We will employ a high-throughput kinetic solubility assay, which is suitable for early discovery stages, to rapidly determine the solubility limit in a physiologically relevant buffer.[14][15]

G Workflow: Kinetic Solubility Assay A 1. Prepare Stock 10 mM in DMSO B 2. Serial Dilution Create 8-point curve in DMSO A->B C 3. Dispense to Plate Add 2 µL of DMSO stock to 98 µL PBS (pH 7.4) B->C D 4. Incubate & Measure Shake for 2h at RT. Read turbidity at 620 nm C->D E 5. Data Analysis Identify concentration at which precipitation occurs D->E

Caption: Experimental workflow for kinetic solubility determination.

Experimental Protocol: Kinetic Solubility

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO.

  • Assay Plate Preparation: In a 96-well microplate, add 98 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.

  • Compound Addition: Add 2 µL of the DMSO stock solution to the PBS-containing wells, resulting in a final top concentration of 200 µM and 2% DMSO. Perform serial dilutions to generate a concentration curve.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of absorbance readings at 620 nm.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control.

Expected Results & Discussion

CompoundKinetic Solubility in PBS (µM)
Cmpd A (Azetidinyl HCl) > 200
Cmpd B (Phenyl) ~ 15
Cmpd C (Methyl) ~ 75

The hydrochloride salt form and the inherent polarity of the azetidine ring are expected to grant Compound A significantly higher aqueous solubility compared to the more lipophilic aryl and alkyl analogs. This is a profound advantage, as higher solubility facilitates reliable screening in biological assays and can lead to improved bioavailability.[13][15]

Chemical Stability Profiling

Causality: A building block must be stable under common synthetic and physiological conditions to be useful. We will assess stability at different pH values to simulate the conditions encountered in the gastrointestinal tract and in various reaction setups.

Experimental Protocol: pH Stability Assay

  • Stock Preparation: Prepare 10 mM stock solutions of each compound in DMSO.

  • Incubation Solutions: Prepare buffered solutions at pH 2.0 (simulated gastric fluid, without enzymes), pH 7.4 (PBS), and pH 9.0 (basic conditions).

  • Assay Initiation: Dilute the stock solution into each buffer to a final concentration of 10 µM.

  • Time Points: Incubate the solutions at 37°C. Take aliquots at t=0, 2, 4, and 24 hours.

  • Analysis: Quench the reaction by adding an equal volume of acetonitrile. Analyze the remaining parent compound by HPLC-UV.

  • Data Analysis: Plot the percentage of the parent compound remaining over time.

Expected Results & Discussion: Both the 1,2,4-oxadiazole ring and the benzyl group are known to be robust and chemically stable.[8] The azetidine ring is also significantly more stable than its three-membered aziridine counterpart.[16] Therefore, all three compounds are expected to show high stability across the tested pH range. This protocol serves as a self-validating system, confirming the suitability of all three scaffolds for further chemical manipulation.

Reactivity and Synthetic Utility

Causality: A key advantage of a building block is its potential for creating diverse chemical libraries.[17] Here, we demonstrate the unique synthetic handle provided by the azetidine nitrogen of Compound A, which is absent in the standard comparators.

G Synthetic Utility: Orthogonal Functionalization A Compound A (Azetidinyl-Oxadiazole) Reagent + R-CHO, NaBH(OAc)₃ (Reductive Amination) A->Reagent Product Diversified Library (Functionalized Azetidine) Reagent->Product NoReaction No Reaction (Lacks reactive amine handle) Reagent->NoReaction B Comparators B & C (Phenyl/Methyl-Oxadiazole) B->Reagent

Caption: Reductive amination workflow highlighting the unique reactivity of Compound A.

Experimental Protocol: N-Functionalization via Reductive Amination

  • Reactant Setup: In a vial, dissolve 1.0 equivalent of 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride and 1.2 equivalents of a selected aldehyde (e.g., isobutyraldehyde) in dichloromethane (DCM).

  • Base Addition: Add 1.1 equivalents of triethylamine (TEA) to neutralize the hydrochloride salt and free the secondary amine.

  • Reducing Agent: Add 1.5 equivalents of sodium triacetoxyborohydride.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Workup and Analysis: Quench the reaction with saturated sodium bicarbonate solution. Extract the organic layer, dry, and concentrate. Analyze the product by LC-MS to confirm the formation of the N-alkylated product.

  • Comparative Reaction: Repeat the same procedure for Compounds B and C.

Expected Results & Discussion: Compound A will readily undergo reductive amination to yield the corresponding N-substituted product. In contrast, Compounds B and C will not react under these conditions as they lack the secondary amine functionality. This experiment authoritatively demonstrates the superior synthetic versatility of Compound A. It possesses an orthogonal reactive handle that allows for late-stage functionalization, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[12]

Implications for Drug Discovery

The choice of a building block is a critical decision in the design of a lead optimization strategy. The evidence presented here indicates that 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride offers several compelling advantages over standard oxadiazole building blocks.

  • Enhanced Physicochemical Profile: The azetidine moiety provides a reliable strategy for improving aqueous solubility, a persistent challenge in drug discovery.[10] The tunable basicity of the nitrogen atom can be exploited to optimize ADME properties.

  • Vectorial Exit into 3D Space: Moving beyond flat aromatic substituents, the rigid, four-membered azetidine ring provides defined, non-linear exit vectors. This is crucial for achieving shape complementarity with complex protein binding sites and improving selectivity.[10][11][18]

  • Novel Pharmacophoric Interactions: The azetidine nitrogen can act as a hydrogen bond acceptor or, when protonated at physiological pH, a strong hydrogen bond donor. This introduces a new potential interaction point to enhance binding affinity with a biological target.

  • Streamlined Library Synthesis: The presence of a reactive secondary amine provides a straightforward and robust handle for diversification. This allows medicinal chemists to efficiently explore the chemical space around the core scaffold and accelerate the optimization of lead compounds.

Conclusion

While standard oxadiazole building blocks remain useful tools, 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride represents a significant advancement. Its superior physicochemical properties, particularly aqueous solubility, combined with its unique three-dimensional structure and inherent synthetic versatility, position it as a high-value scaffold for modern drug discovery programs. By incorporating such sp³-rich, functionalized fragments, researchers can more effectively navigate the challenges of lead optimization and increase the probability of identifying novel, high-quality clinical candidates.

References

  • Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available from: [Link]

  • Research and Reviews: Journal of Chemistry. Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Available from: [Link]

  • MDPI. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available from: [Link]

  • Taylor & Francis Online. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

  • Research Square. A Review on 1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. Available from: [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. Available from: [Link]

  • MDPI. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Available from: [Link]

  • National Center for Biotechnology Information. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Available from: [Link]

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  • ResearchGate. Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl). Available from: [Link]

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Validation

Crystallographic Validation of 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole Hydrochloride: A Comparative Guide

Executive Summary & Structural Context The structural validation of small molecule active pharmaceutical ingredients (APIs) is a critical quality attribute in drug development. For 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The structural validation of small molecule active pharmaceutical ingredients (APIs) is a critical quality attribute in drug development. For 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride (CAS 1351620-40-0)[1], crystallographic validation is particularly challenging yet essential. This molecule features a rigid 1,2,4-oxadiazole core linked to a highly flexible benzyl group and a strained, polar azetidine ring.

Because it is formulated as a hydrochloride salt, establishing the exact site of protonation (typically the azetidine nitrogen) and the hydrogen-bonding network with the chloride counterion is paramount for predicting solid-state stability and solubility. This guide objectively compares three crystallographic validation methodologies—Single-Crystal X-ray Diffraction (SCXRD), Microcrystal Electron Diffraction (MicroED), and Powder X-ray Diffraction with Crystal Structure Prediction (PXRD+CSP)—providing drug development professionals with a causal, self-validating framework for structural elucidation.

Methodological Comparison: SCXRD vs. MicroED vs. PXRD+CSP

Choosing the correct crystallographic technique depends entirely on the crystallization thermodynamics of the API.

  • SCXRD (Single-Crystal X-ray Diffraction): The historical gold standard[2]. X-rays interact with the electron density of the crystal, providing precise bond lengths and absolute configuration. However, SCXRD requires large, high-quality single crystals (>10 µm). For flexible molecules like our target oxadiazole, growing such crystals can be thermodynamically difficult.

  • MicroED (Microcrystal Electron Diffraction): The emerging nanocrystal solution. Because electrons have both charge and mass, they interact with the electrostatic potential of the crystal (both nuclei and electrons) much more strongly than X-rays[3]. This allows for the determination of structures from microcrystalline powders (<1 µm) that rapidly precipitate out of solution, requiring as little as 1 mg of material[4].

  • PXRD + CSP (Powder X-ray Diffraction + Crystal Structure Prediction): The computational hybrid. When single crystals fail and MicroED is inaccessible, experimental powder diffraction data is combined with dispersion-corrected density functional theory (DFT-D) to predict and refine the crystal lattice[5].

Quantitative Performance Matrix

The following table summarizes the quantitative performance of each methodology for small molecule validation:

ParameterSCXRDMicroEDPXRD + CSP
Optimal Crystal Size > 10 µm100 nm – 1 µmBulk Powder
Sample Requirement ~1–5 mg< 1 mg~10–50 mg
Typical Resolution 0.7 – 0.8 Å0.9 – 1.1 Å> 1.5 Å (Modeled)
Data Collection Time Hours to DaysMinutesHours (plus weeks for CSP)
Hydrogen Atom Detection Excellent (with high-res data)Moderate (Electrostatic potential)Poor (Relies on DFT models)
Primary Limitation Requires large, high-quality crystalsDynamical scattering affects R-valuesComputationally expensive

Logical Workflows for Method Selection

The decision of which validation method to employ is driven by the physical state of the synthesized API.

G Start 5-Azetidin-3-yl-3-benzyl- 1,2,4-oxadiazole HCl Check Assess Crystal Size Start->Check Large > 10 µm (High Quality) Check->Large Slow evaporation Small < 1 µm (Nanocrystalline) Check->Small Rapid precipitation SCXRD SCXRD (Gold Standard) Large->SCXRD MicroED MicroED (Electron Diffraction) Small->MicroED Preferred PXRD PXRD + CSP (Bulk Validation) Small->PXRD Alternative

Caption: Decision matrix for crystallographic validation based on crystal size.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict causality for every experimental choice and internal checkpoints to guarantee data reliability.

Protocol A: SCXRD Workflow

Objective: Obtain a high-resolution structure (< 0.8 Å) to unambiguously locate the azetidine nitrogen proton and the chloride counterion[6].

  • Solvent Screening & Crystallization: Dissolve 5 mg of the API in 0.5 mL of methanol. Place the open vial inside a larger sealed chamber containing 3 mL of diethyl ether (vapor diffusion).

    • Causality: Methanol solubilizes the highly polar HCl salt. The slow vapor diffusion of the non-polar diethyl ether gradually reduces the dielectric constant of the medium. This carefully lowers solubility, bypassing the amorphous precipitation phase and promoting the slow nucleation required to grow >10 µm single crystals.

  • Crystal Mounting: Harvest a single crystal using a nylon cryoloop coated in Paratone-N oil.

    • Causality: The oil displaces the mother liquor, preventing crystal dehydration and protecting the lattice from cracking due to ice expansion upon flash-cooling.

  • Data Collection: Flash-cool the crystal to 100 K and collect diffraction data using a diffractometer equipped with a Cu Kα X-ray source (λ = 1.5418 Å).

    • Causality: Cryo-cooling minimizes thermal motion (Debye-Waller factors), significantly enhancing the high-angle diffraction intensity necessary for resolving light atoms like hydrogen.

  • Structure Solution & Validation Checkpoint: Integrate the data and solve using direct methods.

    • Self-Validation: The protocol is internally validated by the merging R-factor ( Rint​ ). If Rint​<0.05 , the data is high quality. The final full-matrix least-squares refinement must yield an R1​<0.05 and wR2​<0.15 . If Rint​>0.10 , the crystal is twinned or degraded, and the workflow must automatically revert to Step 2.

Protocol B: MicroED Workflow

Objective: Rapid structural elucidation directly from the bulk microcrystalline powder when single crystals cannot be grown[2].

MicroED S1 1. Sample Prep Apply powder to TEM grid S2 2. Cryo-Cooling Plunge in liquid nitrogen S1->S2 S3 3. Data Collection Continuous rotation (200kV) S2->S3 S4 4. Processing Integrate intensities S3->S4 S5 5. Structure Solution Kinematical Refinement S4->S5

Caption: Step-by-step MicroED workflow for nanocrystalline small molecule APIs.

  • Sample Preparation: Mechanically grind < 1 mg of the dry API powder and apply it directly to a holey carbon TEM grid.

    • Causality: Grinding fractures the microcrystals to an optimal thickness (< 0.5 µm) required for electron transmission. This minimizes dynamical scattering (multiple scattering events), allowing the data to be processed using standard X-ray kinematical approximations.

  • Cryo-Cooling: Plunge the grid into liquid nitrogen and transfer it to a 200 kV Cryo-TEM.

    • Causality: The electron beam deposits significant energy into the sample. Cryo-cooling mitigates radiation damage, preserving the structural integrity of the flexible benzyl and azetidine moieties during the experiment.

  • Continuous Rotation Data Collection: Rotate the stage continuously from -60° to +60° at a rate of 0.5°/s while recording diffraction patterns on a direct electron detector.

    • Causality: Continuous rotation finely samples the reciprocal space, avoiding the "missing wedge" problem and providing a complete 3D dataset from a single nanocrystal[4].

  • Processing & Validation Checkpoint: Integrate intensities using standard crystallographic software (e.g., DIALS).

    • Self-Validation: The system validates itself during the initial screening phase. If the diffraction spots do not extend beyond a 1.2 Å resolution limit, the grid is rejected. A successful structure solution typically yields an R1​≈0.10−0.15 . While higher than SCXRD due to residual dynamical scattering, this is scientifically sufficient for the unambiguous assignment of the 1,2,4-oxadiazole connectivity and the azetidine protonation state.

Conclusion

For the crystallographic validation of 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride, SCXRD remains the optimal choice when >10 µm crystals can be isolated, providing the highest resolution mapping of the chloride-azetidine hydrogen bond network. However, because flexible hydrochloride salts frequently precipitate as microcrystalline powders, MicroED has proven to be an indispensable, time-efficient alternative that bypasses the crystallization bottleneck entirely.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride

Introduction: As a novel heterocyclic compound, 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride presents both significant opportunities for drug discovery and potential, uncharacterized hazards. Its structure, in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As a novel heterocyclic compound, 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride presents both significant opportunities for drug discovery and potential, uncharacterized hazards. Its structure, incorporating an azetidine ring, an oxadiazole core, and a hydrochloride salt, necessitates a cautious and well-documented approach to handling. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals. Our objective is to move beyond mere compliance, fostering a deep-seated culture of safety by explaining the causality behind each recommendation, ensuring every protocol is a self-validating system for risk mitigation.

Hazard Identification and In-Silico Risk Assessment

Due to the novelty of this specific molecule, a comprehensive, peer-reviewed toxicological profile is not yet available. Therefore, our initial risk assessment is predicated on the known hazards of structurally similar compounds and the constituent functional groups. A related compound, 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride, is classified as acutely toxic if swallowed (Acute Toxicity, Category 3).[1] This serves as a critical starting point for our handling protocols.

Structural Hazard Analysis:

  • 1,2,4-Oxadiazole Core: This heterocyclic system is common in medicinal chemistry. While the core itself is relatively stable, the overall toxicity is dictated by its substituents.

  • Azetidine Ring: This is a four-membered, strained nitrogen-containing heterocycle.[2] Strained rings can sometimes impart higher reactivity.

  • Hydrochloride Salt: This salt form generally increases water solubility. Upon dissolution or contact with bases, it can release hydrochloric acid. While the primary hazard is the parent molecule, this property is relevant for disposal and managing incompatibilities.

Potential Hazard Classification (Inferred) Rationale & Implication for Handling
Acute Oral Toxicity Category 3 (Danger) Based on the methyl analog[1], the compound should be considered highly toxic if ingested. This mandates stringent controls to prevent ingestion, such as prohibiting eating/drinking in the lab and thorough hand washing.
Skin/Eye Irritation Warning (Assumed) Most amine salts and heterocyclic compounds can cause skin and eye irritation.[1][3] Direct contact must be avoided through appropriate PPE.
Inhalation Toxicity Warning (Assumed) As a fine powder, the compound can be easily aerosolized during handling. Inhalation of potent compounds, even in small quantities, can pose a significant health risk.[4] All handling of solids must be done in a ventilated enclosure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be adapted to the specific task and the potential for exposure. The following table outlines the minimum required PPE for handling 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride.

Protection Type Required Equipment Causality and Rationale
Eye Protection Chemical splash goggles or safety glasses with side shields.[5]Why: Protects eyes from accidental splashes of solutions or contact with airborne particles of the solid compound, which could cause severe irritation.[6]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[7]Why: Prevents direct skin contact. Double-gloving is recommended when handling the solid material or concentrated solutions to provide an extra barrier against potential absorption or irritation.
Body Protection A long-sleeved laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities (>1g) or during splash-prone procedures.[8]Why: Protects against contamination of personal clothing and minimizes skin exposure from accidental spills.
Respiratory Protection Not typically required for handling small quantities in solution within a certified chemical fume hood. However, a NIOSH-approved respirator with an organic vapor (OV) cartridge and a particulate pre-filter (N, R, or P) is mandatory when handling the solid powder outside of a containment device or if there is a risk of aerosolization.[5][8]Why: Minimizes the risk of inhaling the potent compound, especially in its more easily dispersed powder form.

Standard Operating Procedure: From Vial to Solution

Adherence to a strict, step-by-step protocol is paramount for minimizing exposure and ensuring experimental reproducibility.

Workflow for Handling Solid Compound

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase prep_ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Verify Chemical Fume Hood is Operational prep_ppe->prep_hood prep_materials 3. Assemble All Materials (Spatula, Weigh Paper, Vial) prep_hood->prep_materials prep_waste 4. Prepare Designated Solid & Liquid Waste Containers prep_materials->prep_waste weigh 5. Carefully Weigh Compound on Weigh Paper or in Vial prep_waste->weigh transfer 6. Transfer Solid to Reaction Vessel or Flask weigh->transfer dissolve 7. Add Solvent and Dissolve Compound transfer->dissolve cleanup_tools 8. Decontaminate Spatula and Work Surface dissolve->cleanup_tools cleanup_waste 9. Dispose of Weigh Paper in Solid Waste Container cleanup_tools->cleanup_waste cleanup_ppe 10. Remove PPE and Wash Hands Thoroughly cleanup_waste->cleanup_ppe

Caption: Workflow for handling solid 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride.

Experimental Protocol: Weighing and Solubilization
  • Preparation: Before retrieving the compound, don all required PPE as specified in the table above. Ensure the chemical fume hood has a current certification and is functioning correctly. Prepare a designated waste container for contaminated solids (e.g., weigh paper, gloves).

  • Weighing (in Fume Hood): Place an analytical balance inside the fume hood if possible. Alternatively, use a tared vial. Carefully dispense the required amount of the solid compound onto weigh paper or directly into the vial, avoiding any actions that could generate dust.

  • Transfer: Gently tap or use a clean spatula to transfer the weighed solid into the receiving vessel (e.g., round-bottom flask, beaker).

  • Solubilization: Add the desired solvent to the vessel containing the solid. Swirl or stir gently to dissolve.

  • Cleanup: Dispose of the used weigh paper and any contaminated consumables (e.g., pipette tips) into the designated solid waste container. Decontaminate the spatula and the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol), collecting the rinse as hazardous waste.

  • Post-Handling: Once the procedure is complete, remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.

Emergency Response Protocols

Rapid and correct response to an accidental exposure or spill is critical.

  • Skin Contact: Immediately remove any contaminated clothing.[9] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air at once.[10] If breathing is difficult or they feel unwell, seek immediate medical attention.

  • Spill Cleanup:

    • Small Spill (<100 mg): If you are trained and have the appropriate PPE, cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite). Gently sweep the material into a designated hazardous waste container. Decontaminate the area with a suitable solvent.

    • Large Spill (>100 mg): Evacuate the immediate area.[9] Alert your supervisor and the institution's Environmental Health and Safety (EHS) office immediately. Prevent others from entering the area.

Waste Disposal and Decontamination

Proper disposal is a legal and ethical requirement to protect both personnel and the environment.

Disposal Decision Workflow

cluster_waste start Waste Generated solid_waste Contaminated Solids (Gloves, Weigh Paper) start->solid_waste liquid_waste Aqueous & Organic Solutions start->liquid_waste sharps_waste Contaminated Needles/Syringes start->sharps_waste container_waste Empty Reagent Vial start->container_waste disposal_solid Dispose in Labeled 'Solid Chemical Waste' Container solid_waste->disposal_solid disposal_liquid Dispose in Labeled 'Halogenated' or 'Non-Halogenated' Liquid Waste Container liquid_waste->disposal_liquid disposal_sharps Dispose in Sharps Container sharps_waste->disposal_sharps disposal_container Triple-Rinse with Solvent, Collect Rinsate as Liquid Waste. Deface Label & Dispose of Empty Vial as Glass Waste. container_waste->disposal_container

Caption: Disposal workflow for 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride waste.

Step-by-Step Disposal Protocol:
  • Waste Segregation: Never mix waste streams. Use separate, clearly labeled, and sealed containers for:

    • Solid Waste: Contaminated gloves, weigh paper, absorbent pads.

    • Liquid Waste: Unused solutions, solvent rinses. As this is a hydrochloride salt, it contains a halogen. Depending on your institution's policy, this may need to be segregated into a "Halogenated Waste" stream.

    • Sharps: Any contaminated needles or blades must go into a designated sharps container.

  • Container Decontamination: The original reagent vial is not considered empty until it has been properly decontaminated.[11]

    • Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).

    • Collect all three rinses and dispose of them as hazardous liquid waste.[11]

    • After air-drying, deface or completely remove the original label. The decontaminated vial can then typically be disposed of as regular laboratory glass waste.

  • Aqueous Waste Neutralization: For dilute aqueous waste streams containing the hydrochloride salt, neutralization may be an option prior to disposal, subject to institutional guidelines. This can be done by slowly adding a weak base like sodium bicarbonate until the pH is near neutral (pH 6-8).[12][13] This process should be performed in a fume hood with appropriate PPE. The resulting neutralized salt solution should still be disposed of as chemical waste unless explicitly permitted by your EHS office.

  • Final Disposal: All generated hazardous waste must be disposed of through your institution's EHS office or a licensed chemical waste contractor.[11] Do not pour any chemical waste down the drain.[14]

References

  • Personal protective equipment for handling 5-Cyclopropyl-1,3,4-oxadiazol-2-ol. Benchchem.
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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride
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